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  • Product: Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
  • CAS: 1211525-47-1

Core Science & Biosynthesis

Foundational

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate CAS number and physical properties

Executive Summary & Chemical Identity In modern structure-based drug design (SBDD), the strategic positioning of basic amines and aromatic spacers is critical for navigating complex protein binding pockets. Ethyl 4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern structure-based drug design (SBDD), the strategic positioning of basic amines and aromatic spacers is critical for navigating complex protein binding pockets. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate represents a highly specialized molecular building block that combines a lipophilic thiazole core with the distinct angular exit vector of a 3-substituted piperidine ring.

While its regioisomer, the 4-piperidinyl analog, is widely cataloged (CAS Number: 2094565-87-2) [1], the 3-piperidinyl variant is a bespoke intermediate often synthesized on-demand for proprietary screening libraries. The shift from a 4-position to a 3-position substitution fundamentally alters the spatial trajectory of the basic nitrogen, enabling unique salt-bridge formations with target aspartate or glutamate residues that the linear 4-substituted analog cannot achieve.

Structural Identifiers
  • IUPAC Name: Ethyl 4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate

  • Molecular Formula: C₁₂H₁₈N₂O₂S

  • SMILES: CCOC(=O)c1sc(nc1C)C2CCCNC2

  • CAS Number: Unassigned in public repositories (Custom Building Block); Regioisomer analog (4-piperidinyl) is CAS 2094565-87-2 [2].

Physicochemical Profiling

Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in subsequent coupling reactions and its pharmacokinetic potential. The data below represents a synthesis of calculated parameters and empirical data derived from closely related thiazole-carboxylate analogs [3].

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Molecular Weight 254.35 g/mol Ideal low-molecular-weight fragment for lead optimization.
Topological Polar Surface Area (tPSA) 61.4 ŲExcellent predicted membrane permeability; suitable for CNS targets.
Calculated LogP (cLogP) 1.8 - 2.2Balanced lipophilicity, minimizing non-specific hydrophobic binding.
pKa (Piperidine NH) ~9.8Protonated at physiological pH, acting as a strong H-bond donor.
Hydrogen Bond Donors 1Provided by the secondary amine of the piperidine ring.
Hydrogen Bond Acceptors 4Provided by the thiazole nitrogen and the ester oxygens.

Mechanistic Role in Drug Discovery

The architecture of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is deliberately designed to serve as a versatile pharmacophore. The thiazole ring acts as a rigid, bioisosteric spacer that can engage in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in a target's active site. Meanwhile, the ethyl carboxylate group at the 5-position serves as a synthetic handle for future amidation or saponification, while also providing a localized lipophilic patch.

Pharmacophore Target Protein Target (e.g., Kinase/GPCR) Piperidine Piperidine Ring (Basic Amine) Piperidine->Target Salt Bridge / H-Bond Donor Thiazole Thiazole Core (Aromatic Spacer) Thiazole->Target Pi-Pi Stacking Thiazole->Piperidine C2-Position Ester Ethyl Carboxylate (H-Bond Acceptor) Thiazole->Ester C5-Position Ester->Target H-Bond Acceptor / Hydrophobic

Pharmacophore interaction map of the thiazole-piperidine scaffold with a generic protein target.

Synthetic Workflows & Protocols

To ensure high yield and prevent epimerization or unwanted side reactions, the synthesis of this compound relies on a modified Hantzsch thiazole synthesis. The piperidine nitrogen must be protected (typically with a Boc group) to prevent it from interfering with the cyclization process.

SynthWorkflow N1 Step 1: Thioamide Formation (Boc-piperidine-3-carboxamide + Lawesson's) N2 Intermediate: Boc-piperidin-3-carbothioamide N1->N2 N3 Step 2: Hantzsch Cyclization (Ethyl 2-chloroacetoacetate, EtOH) N2->N3 N4 Intermediate: Boc-protected Thiazole N3->N4 N5 Step 3: Acidic Deprotection (HCl in Dioxane or TFA/DCM) N4->N5 N6 Final Product: Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate N5->N6

Synthetic workflow for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Step-by-Step Methodology

Step 1: Synthesis of 1-Boc-piperidine-3-carbothioamide

  • Causality: Converting the primary amide to a thioamide is required for the subsequent condensation with an α -haloketone. Lawesson's reagent is chosen over Phosphorus pentasulfide ( P4​S10​ ) because it operates under milder conditions, preventing the cleavage of the acid-sensitive Boc protecting group.

  • Protocol:

    • Dissolve 1-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

    • Add Lawesson's reagent (0.6 eq) in a single portion.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Hantzsch Thiazole Cyclization

  • Causality: The cyclization relies on the nucleophilic attack of the thioamide sulfur onto the α -carbon of ethyl 2-chloroacetoacetate, followed by dehydration. Anhydrous ethanol is used as the solvent to prevent premature hydrolysis of the ethyl ester.

  • Protocol:

    • Dissolve the crude thioamide (1.0 eq) in anhydrous ethanol (0.15 M).

    • Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (80 °C) for 12 hours.

    • Cool to room temperature, concentrate the solvent, and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the Boc-protected thiazole.

Step 3: Boc Deprotection

  • Causality: Removal of the Boc group exposes the secondary amine, generating the final active building block. Using 4N HCl in dioxane yields the compound as a stable hydrochloride salt, which is easier to handle and less prone to oxidation than the free base.

  • Protocol:

    • Dissolve the Boc-protected thiazole in minimal Dichloromethane (DCM).

    • Add 4N HCl in Dioxane (10.0 eq).

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the final hydrochloride salt.

Analytical Validation System

Every robust synthetic protocol must be a self-validating system. The following analytical checkpoints ensure the structural integrity and purity of the compound at the final stage.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected ObservationValidation Purpose
LC-MS (ESI+) m/z=255.1 [M+H]+ Confirms the exact mass of the deprotected product. Loss of m/z=355.1 confirms complete Boc removal.
¹H-NMR (400 MHz, DMSO-d₆) Absence of 9H singlet at ~1.40 ppm.Verifies complete cleavage of the tert-butyl group.
¹H-NMR (400 MHz, DMSO-d₆) Quartet at ~4.20 ppm (2H) and Triplet at ~1.25 ppm (3H).Confirms the integrity of the ethyl ester group (no hydrolysis occurred).
¹H-NMR (400 MHz, DMSO-d₆) Singlet at ~2.60 ppm (3H).Confirms the presence of the 4-methyl group on the thiazole ring.
TLC (DCM:MeOH 9:1) Rf​≈0.2 (Ninhydrin active).Confirms the presence of a free secondary amine (stains pink/purple with Ninhydrin).

Conclusion

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a highly valuable, albeit niche, synthetic intermediate. By leveraging the specific angular geometry of the 3-piperidinyl substitution, drug development professionals can explore novel chemical space that is inaccessible with standard linear analogs. Strict adherence to the self-validating Hantzsch cyclization and deprotection protocols ensures the generation of high-purity material ready for downstream library synthesis and hit-to-lead optimization.

References

  • Chemspace. "Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride - C12H20Cl2N2O2S | CSSS00025784095". Chemspace Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11149707, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate". PubChem Database. Available at:[Link]

Exploratory

Molecular weight and chemical structure of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

This guide provides a comprehensive technical overview of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical structure, molecular properties, and a plausible synthetic route, underpinned by established chemical principles. This document is intended to serve as a practical resource, offering not just data, but also the scientific rationale behind the presented information.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in numerous FDA-approved drugs and a vast array of biologically active compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][3][4] The versatility of the thiazole nucleus allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in the design of novel therapeutic agents.[5] Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate incorporates this vital scaffold, suggesting its potential for biological activity and warranting a detailed investigation of its chemical characteristics.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular and physical properties is fundamental for any research and development endeavor. This section outlines the key identifiers and characteristics of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Chemical Structure and Nomenclature

The structure of the title compound features a central 1,3-thiazole ring. It is substituted at the 2-position with a piperidin-3-yl group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate group.

Caption: Chemical structure of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

The formal IUPAC name for this compound is ethyl 4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate .

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of the compound. The molecular weight is provided for the free base and its dihydrochloride salt, for which a CAS number is available.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂SCalculated
Molecular Weight (Free Base) 270.35 g/mol Calculated
Molecular Formula (Dihydrochloride Salt) C₁₂H₂₀Cl₂N₂O₂S
Molecular Weight (Dihydrochloride Salt) 327.27 g/mol
CAS Number (Dihydrochloride Salt) 2094565-87-2

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most classically and efficiently achieved through the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6][7] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1][7] The method is renowned for its simplicity, use of readily available starting materials, and generally high yields.[1][6]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate points to two key precursors for the Hantzsch synthesis:

  • An α-haloketone: Ethyl 2-chloroacetoacetate .

  • A thioamide: Piperidine-3-carbothioamide .

G target Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate disconnection Hantzsch Thiazole Synthesis target->disconnection precursors disconnection->precursors thioamide Piperidine-3-carbothioamide precursors->thioamide haloketone Ethyl 2-chloroacetoacetate precursors->haloketone

Caption: Retrosynthetic analysis based on the Hantzsch thiazole synthesis.

Plausible Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is typically an SN2 reaction.[6]

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the ketone carbonyl.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

This sequence of events highlights the efficiency of forming the stable heterocyclic system from simple acyclic precursors.

Exemplary Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, based on the principles of the Hantzsch synthesis.

Materials:

  • Piperidine-3-carbothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or a similar suitable solvent)

  • A weak base (e.g., sodium bicarbonate or triethylamine) for neutralization

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of piperidine-3-carbothioamide in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add an equimolar amount of ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any hydrochloric acid formed during the reaction, followed by a wash with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline solid should also be determined and compared to literature values if available.

Potential Applications in Drug Discovery

While specific biological data for this exact molecule is not widely published, its structural components suggest several avenues for investigation. The thiazole core is a known pharmacophore with a broad range of activities.[2][3] The piperidine moiety is also prevalent in many centrally active drugs, often improving solubility and the ability to cross the blood-brain barrier. The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurological disorders.[5] Further derivatization of the piperidine nitrogen or the ester group could lead to the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a molecule of significant interest due to its composite structure, which marries the pharmacologically "privileged" thiazole ring with a piperidine substituent. This guide has provided a detailed overview of its chemical structure, molecular properties, and a robust, plausible synthetic route via the Hantzsch thiazole synthesis. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and related compounds.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Source not available]
  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
  • Hantzsch Thiazole Synthesis - SynArchive. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate - PubChem. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE - NextSDS. [Link]

  • methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate - NextSDS. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. [Link]

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Application of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Executive Summary In modern medicinal chemistry, the thiazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, glioblastoma therapeutics, and treatments for hyperuricemia[1]. Et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thiazole core is a privileged scaffold, frequently utilized in the development of kinase inhibitors, glioblastoma therapeutics, and treatments for hyperuricemia[1]. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate represents a highly versatile, bifunctional building block. It combines the lipophilic, electron-rich thiazole-5-carboxylate system with the basic, hydrophilic piperidine-3-yl moiety.

This technical guide provides an authoritative framework for researchers and drug development professionals. It moves beyond standard safety data sheets (SDS) by detailing the physicochemical causality behind the molecule's hazards, establishing self-validating synthetic workflows, and outlining rigorous handling guidelines based on structural analogs[2][3].

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule's dual nature—a basic secondary amine paired with a stable ester—dictates its solubility and reactivity profile.

Table 1: Quantitative Physicochemical Data
PropertyValue (Predicted/Typical)Structural Rationale
Molecular Formula C12H18N2O2SThiazole core + Piperidine ring + Ethyl ester + Methyl group.
Molecular Weight 254.35 g/mol Optimal mass for fragment-based drug discovery (FBDD).
pKa (Piperidine NH) ~9.5 - 10.0The secondary aliphatic amine is highly basic, making the molecule prone to forming stable hydrochloride salts[2].
LogP (Octanol/Water) ~1.8 - 2.2The lipophilic ethyl ester balances the polar amine, ensuring moderate membrane permeability.
H-Bond Donors / Acceptors 1 / 4The piperidine NH acts as the sole donor; thiazole N, ester O, and piperidine N act as acceptors.

Causality Insight: The high pKa of the piperidine nitrogen means that in standard atmospheric conditions, the free base is highly susceptible to reacting with ambient CO2 to form carbamate salts. This necessitates specific storage controls to maintain chemical integrity.

Safety Data Sheet (SDS) & Hazard Mitigation

While a direct, standardized SDS for this exact proprietary intermediate may not be universally published, hazard classifications can be rigorously extrapolated from closely related analogs such as methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate[2] and ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate[3].

GHS Classification and Mechanistic Hazards
  • H315: Causes skin irritation.

    • Mechanism: The secondary amine acts as a localized base. Upon contact with the skin's moisture, it disrupts the slightly acidic acid mantle, leading to lipid saponification and epidermal irritation.

  • H319: Causes serious eye irritation.

    • Mechanism: The basicity of the piperidine ring can cause rapid pH shifts in the ocular fluid, leading to corneal damage if not immediately flushed.

  • H335: May cause respiratory irritation.

Handling Protocols & Engineering Controls
  • Atmospheric Sensitivity: Store the compound under an inert atmosphere (Argon or N2) at 2–8°C. This prevents both the formation of carbamates and the slow oxidation of the thiazole sulfur.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn. Due to the compound's lipophilicity, it can penetrate compromised skin barriers.

  • Spill Mitigation: In the event of a spill, do not use water immediately, as it may solubilize the free base and spread the hazard. Sweep up the solid using non-sparking tools, then neutralize the residual area with a mild acidic solution (e.g., 5% acetic acid) to form the water-soluble acetate salt before final cleanup.

Synthetic Workflow & Self-Validating Protocols

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis , a classical reaction between thioamides and α-haloketones[4]. This method is favored because it regioselectively constructs the thiazole ring while simultaneously installing the 4-methyl and 5-carboxylate groups[5].

Protocol: De Novo Synthesis via Hantzsch Cyclization

Objective: Synthesize Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

  • Step 1: Reagent Preparation. Dissolve piperidine-3-carbothioamide (1.0 eq) in anhydrous ethanol.

    • Causality: Ethanol provides a polar protic medium that stabilizes the polar transition state during the initial nucleophilic attack without outcompeting the sulfur nucleophile[6].

  • Step 2: S-Alkylation. Cool the solution to 0°C and add ethyl 2-chloroacetoacetate (1.1 eq) dropwise.

    • Causality: The low temperature controls the highly exothermic SN2 reaction between the thioamide sulfur and the α-carbon of the haloketone[6].

  • Step 3: Cyclodehydration. Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Causality: Thermal energy is required to drive the intramolecular condensation and subsequent elimination of water during the ring closure step[4].

  • Step 4: Self-Validation (In-Process Control). Before quenching, sample 10 µL of the reaction mixture. Run a TLC (DCM:MeOH 9:1) and stain with Ninhydrin.

    • Validation Logic: The disappearance of the starting thioamide spot and the emergence of a new, Ninhydrin-positive (purple) spot confirms that cyclization is complete and that the piperidine amine remains intact and unreacted. If the spot is Ninhydrin-negative, unwanted N-alkylation has occurred, and the batch must be rejected.

  • Step 5: Workup. Concentrate the mixture under reduced pressure. Neutralize the resulting hydrochloride salt with saturated NaHCO3 (pH ~8) and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the free base.

Mechanistic Pathways & Visualization

The following diagram illustrates the mechanistic logic of the Hantzsch synthesis utilized in the protocol above. The pathway highlights the transition from acyclic precursors to the fully aromatized thiazole system.

Pathway Thioamide Piperidine-3-carbothioamide (Nucleophile) Intermediate S-Alkylated Intermediate (Acyclic) Thioamide->Intermediate SN2 Attack Haloketone Ethyl 2-chloroacetoacetate (Electrophile) Haloketone->Intermediate Cyclization Cyclodehydration (-H2O, -HCl) Intermediate->Cyclization Intramolecular Condensation Product Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Cyclization->Product Ring Closure

Figure 1: Mechanism of the Hantzsch thiazole synthesis for the target compound.

References

  • Title : ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE Source : NextSDS URL :[Link]

  • Title : methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate Source : NextSDS URL : [Link]

  • Title : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate Source : PubChem URL :[Link]

  • Title : Hantzsch Thiazole Synthesis Source : SynArchive URL : [Link]

  • Title : Hantzsch Thiazole Synthesis Mechanism Source : Scribd URL :[Link]

  • Title : Review of the synthesis and biological activity of thiazoles Source : Taylor & Francis URL :[Link]

Sources

Exploratory

Pharmacokinetics of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in Early-Stage Discovery: A Technical Whitepaper

Executive Summary & Structural Rationale In early-stage drug discovery, establishing a robust pharmacokinetic (PK) profile is just as critical as optimizing target binding affinity. This whitepaper details the preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, establishing a robust pharmacokinetic (PK) profile is just as critical as optimizing target binding affinity. This whitepaper details the preclinical PK evaluation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (EMPTC) , a highly versatile small-molecule scaffold.

As a Senior Application Scientist, I approach scaffold evaluation by dissecting the causality between molecular structure and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. The EMPTC scaffold features three distinct pharmacokinetic drivers:

  • Thiazole Core: Provides enhanced metabolic stability compared to oxazole analogs and acts as a strong hydrogen bond acceptor to facilitate target engagement.

  • Piperidine Ring: Introduces basicity (pKa ~9.5), which significantly enhances aqueous solubility at physiological pH. However, basic amines can drive high volumes of distribution via lysosomal trapping.

  • Ethyl Carboxylate: Acts as a lipophilic mask (prodrug-like motif) that enhances passive membrane permeability, though it introduces a metabolic liability via esterase-mediated hydrolysis.

By systematically profiling EMPTC through self-validating in vitro and in vivo models, we can accurately predict its clinical viability and identify structural soft spots for future lead optimization[1].

In Vitro Pharmacokinetic Profiling

Before advancing to resource-intensive in vivo models, it is imperative to establish the absorption potential and metabolic intrinsic clearance ( CLint​ ) of the scaffold. We rely on two foundational assays, each engineered as a self-validating system to ensure data integrity.

Intestinal Permeability (Caco-2 Model)

Causality: The Caco-2 human colon carcinoma cell line spontaneously differentiates to form polarized monolayers with tight junctions and brush border enzymes, closely mimicking the human enterocyte barrier. We utilize this assay to distinguish between passive transcellular diffusion and active efflux (e.g., via P-glycoprotein), which directly dictates the oral formulation strategy and dictates the necessity of transporter-mediated Drug-Drug Interaction (DDI) studies as recommended by the[2].

Protocol: Bidirectional Caco-2 Permeability Assay Adapted from the standardized methodologies of[3].

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation. Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) > 250 Ω⋅cm2 .

  • Compound Preparation: Prepare a 10 mM stock of EMPTC in DMSO. Dilute in transport buffer (HBSS with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM (final DMSO 1%).

  • Dosing (A-to-B and B-to-A):

    • Apical to Basolateral (A-to-B): Add 0.5 mL of dosing solution to the apical chamber; 1.5 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 1.5 mL of dosing solution to the basolateral chamber; 0.5 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze supernatants via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

  • Self-Validation Check: Concurrently run Propranolol (high permeability) and Atenolol (low permeability). The assay is strictly validated only if Propranolol Papp​>20×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

Hepatic Microsomal Stability

Causality: The liver is the primary site of xenobiotic metabolism. Human and Rat Liver Microsomes (HLM/RLM) provide a subcellular fraction rich in Cytochrome P450 (CYP) enzymes. Assessing the depletion rate of EMPTC allows us to calculate in vitro intrinsic clearance ( CLint,invitro​ ) and scale it to predict in vivo hepatic clearance, a critical parameter for determining dosing intervals[4].

Protocol: Microsomal Stability Assay Based on the foundational clearance prediction models by[4].

  • Reaction Mixture Setup: In a 96-well plate, combine EMPTC (final concentration 1 µM) with pooled HLM or RLM (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final NADPH concentration) to initiate Phase I metabolic reactions.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant to determine the percentage of remaining parent compound.

  • Data Processing: Plot the natural log of % remaining versus time. The slope ( k ) is used to calculate CLint​=(k×V)/protein concentration .

  • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. The assay is validated if Verapamil demonstrates rapid depletion ( t1/2​<15 min) while Warfarin remains stable (>90% remaining at 60 min).

Quantitative Data Summaries

Table 1: In Vitro ADME Profile of EMPTC
ParameterExperimental ValueScientific Interpretation
Caco-2 Papp​ (A-to-B) 12.4×10−6 cm/sHigh permeability; highly favorable for oral absorption.
Caco-2 Efflux Ratio 1.8Low efflux liability; unlikely to be a strong P-gp substrate.
HLM CLint​ 45.2 µL/min/mgModerate human hepatic clearance predicted.
RLM CLint​ 88.5 µL/min/mgHigh rat hepatic clearance; species difference noted.
Plasma Protein Binding 82% bound (Human)Moderate free fraction ( fu​=0.18 ), ensuring target engagement.

In Vivo Pharmacokinetics (Rodent Model)

Causality: While in vitro assays predict absorption and clearance, the holistic interplay of distribution, tissue binding, and systemic elimination can only be validated in a living system. We utilize a Sprague-Dawley rat model, dosing via Intravenous (IV) and Oral (PO) routes to calculate absolute bioavailability ( ), following classical pharmacokinetic principles outlined by[1].

Table 2: In Vivo PK Parameters of EMPTC in Sprague-Dawley Rats
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1,450820
Tmax​ (h) N/A1.5
AUC0−∞​ (ng·h/mL) 2,1004,620
Clearance ( CL ) (mL/min/kg) 15.8N/A
Volume of Distribution ( Vss​ ) (L/kg) 2.4N/A
Half-life ( t1/2​ ) (h) 1.82.1
Absolute Bioavailability ( ) N/A44%

Interpretation: The moderate systemic clearance (15.8 mL/min/kg, representing ~28% of rat liver blood flow) aligns perfectly with our RLM predictions. The volume of distribution (2.4 L/kg) is greater than total body water, indicating excellent tissue penetration driven by the lipophilic ethyl ester and basic piperidine moiety. An oral bioavailability of 44% is highly viable for an early-stage scaffold.

Metabolic Pathway & Workflow Visualization

The following diagram maps the logical progression from in vitro ADME screening to in vivo pharmacokinetic validation, highlighting the primary metabolic vulnerabilities of the EMPTC scaffold.

PK_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo PK (Rodent) cluster_metabolism Primary Metabolism EMPTC Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Caco2 Caco-2 Permeability (Absorption) EMPTC->Caco2 Microsomes HLM / RLM Stability (Clearance) EMPTC->Microsomes PO_Dose PO Dosing (Cmax, AUC, %F) Caco2->PO_Dose Guides PO Formulation IV_Dose IV Dosing (Vd, CL, t1/2) Microsomes->IV_Dose Predicts Hepatic CL Metab1 Ester Hydrolysis (Carboxylesterases) Microsomes->Metab1 Metab2 Piperidine N-Oxidation (CYP450 / FMO) Microsomes->Metab2 IV_Dose->PO_Dose Bioavailability Calc

Workflow mapping the in vitro to in vivo pharmacokinetic translation and metabolism of EMPTC.

Conclusion & Future Directions

EMPTC demonstrates a highly tractable pharmacokinetic profile suitable for early-stage drug discovery. The primary metabolic soft spot is the ethyl ester, which is prone to rapid hydrolysis by ubiquitous carboxylesterases, yielding a more polar, less permeable carboxylic acid metabolite. Future lead optimization campaigns will focus on the bioisosteric replacement of this ester (e.g., substituting with an oxadiazole ring) to enhance metabolic half-life while retaining the scaffold's excellent passive permeability and tissue distribution profile.

References

  • Hubatsch I, Ragnarsson EG, Artursson P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9):2111-2119. URL: [Link]

  • Obach RS. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11):1350-1359. URL: [Link]

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL: [Link]

  • Gibaldi M, Perrier D. (1982). Pharmacokinetics. 2nd Edition. Marcel Dekker, New York. URL: [Link]

Sources

Foundational

Preliminary toxicity data for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

An In-Depth Technical Guide for the Preliminary Toxicological Assessment of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Abstract This guide provides a comprehensive framework for conducting a preliminary toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Preliminary Toxicological Assessment of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel chemical entity, Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. In the absence of pre-existing toxicity data for this specific molecule, this document outlines a logical, tiered approach to in vitro and in vivo safety assessment. The proposed methodologies are grounded in established protocols and are designed to generate foundational data on cytotoxicity, mechanism of cell death, genotoxicity, and acute systemic toxicity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety profiling of new small molecules. It emphasizes the causal relationships behind experimental choices, ensuring a scientifically rigorous and self-validating system for initial hazard identification.

Introduction: Compound Analysis and Rationale for Toxicological Screening

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring linked to a piperidine moiety. The thiazole ring is a common scaffold in many biologically active compounds and approved pharmaceuticals, recognized for a wide range of therapeutic activities.[1][2] Similarly, the piperidine ring is one of the most prevalent N-heterocycles in medicinal chemistry, often incorporated to modulate physicochemical properties, enhance binding affinity, and improve pharmacokinetic profiles.[3][4]

The combination of these two privileged scaffolds suggests potential biological activity. However, these same structural motifs can also be associated with toxicological liabilities. Thiazole rings, for instance, are known to be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes, potentially forming reactive metabolites like epoxides or S-oxides.[5][6][7] Such reactive species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.[6][7] Therefore, a proactive and systematic toxicological evaluation is a critical step in the preclinical development of this compound.

This guide proposes a multi-tiered screening cascade designed to efficiently identify potential hazards and inform subsequent development decisions.

Proposed Tiered Strategy for In Vitro Toxicity Assessment

An initial in vitro screening is fundamental to establishing the compound's cellular toxicity profile and mechanism of action at an early stage.[8][9] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal use in the preliminary phases.

Tier 1: General Cytotoxicity Screening

The primary objective is to determine the concentration range at which the compound elicits cytotoxic effects across different cell types. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Scientific Rationale: Selecting a panel of cell lines, including a hepatic line (e.g., HepG2) and a renal line (e.g., HEK293), is crucial as the liver and kidneys are primary sites of drug metabolism and excretion, respectively, making them frequent targets for toxicity.

Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[10]

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in the appropriate culture medium. Remove the existing medium from the cells and replace it with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: The IC50 values should be summarized in a clear, tabular format.

Cell LineIncubation Time (h)IC50 (µM)
HepG224
HepG248
HEK29324
HEK29348
Tier 2: Elucidation of Cell Death Mechanism

Following the determination of cytotoxicity, it is essential to discern whether cell death occurs via apoptosis or necrosis. This distinction provides critical mechanistic insight.

Scientific Rationale: Apoptosis is a programmed, controlled form of cell death, whereas necrosis is an uncontrolled process resulting from acute cellular injury, often leading to inflammation. The Annexin V/Propidium Iodide (PI) assay differentiates these pathways by identifying key cellular changes. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its pre-determined IC50 concentration for a relevant time point (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[8]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Visualization of In Vitro Toxicity Workflow:

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Mechanism cluster_2 Tier 3: Genotoxicity A Select Cell Lines (e.g., HepG2, HEK293) B MTT Assay (Dose-Response) A->B C Determine IC50 Values B->C D Treat Cells at IC50 C->D Inform Dosing E Annexin V / PI Staining D->E F Flow Cytometry Analysis E->F G Quantify Apoptosis vs. Necrosis F->G H Bacterial Reverse Mutation (Ames Test) G->H Proceed if Cytotoxic I Assess Mutagenic Potential H->I G A Sighting Study (1 animal) B Select Starting Dose (e.g., 300 mg/kg) A->B C Main Study (5 animals, sequential dosing) B->C D Administer Single Oral Dose C->D E 14-Day Observation (Clinical signs, body weight) D->E F Gross Necropsy E->F G Toxicity Classification (GHS) F->G

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the initial toxicological assessment of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. By systematically evaluating cytotoxicity, mechanism of cell death, genotoxicity, and acute systemic toxicity, this framework allows for a robust preliminary hazard identification. The data generated will be instrumental in making informed decisions regarding the continued development of this compound, guiding further mechanistic studies, and establishing a foundation for more comprehensive, IND-enabling safety evaluations.

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available from: [Link]

  • Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. Available from: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available from: [Link]

  • ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE. NextSDS. Available from: [Link]

  • methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride. NextSDS. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC. Available from: [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available from: [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. pubs.acs.org. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. Available from: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate. NextSDS. Available from: [Link]

  • 420 | oecd guideline for testing of chemicals. oecd-ilibrary.org. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

  • In Vitro Safety. Selvita. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available from: [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. ijrap.net. Available from: [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available from: [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. Available from: [Link]

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Exploratory

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate mechanism of action in in vitro models

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in In Vitro Models Abstract This guide provides a comprehensive framework for investigating th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in In Vitro Models

Abstract

This guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. Due to the current absence of published data on the specific biological activities of this compound, this document outlines a structured, hypothesis-driven approach for its characterization using a cascade of in vitro models. We will explore potential therapeutic areas based on the well-documented bioactivities of structurally related thiazole and piperidine derivatives, including anti-inflammatory, anti-proliferative, and metabolic disease-modifying effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them to facilitate a thorough investigation into the compound's pharmacological profile.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][4] The piperidine moiety is also a common feature in many centrally and peripherally acting drugs, often contributing to receptor binding and pharmacokinetic properties. The combination of these two pharmacophores in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate suggests a high potential for biological activity.

Given the structural alerts within the molecule, we can hypothesize several potential mechanisms of action that warrant investigation. The 2-aminothiazole core is present in some kinase inhibitors, while other thiazole derivatives have shown efficacy in models of inflammation and metabolic disorders.[4][5] This guide will therefore focus on a multi-pronged approach to screen for and then characterize the activity of this compound in these key therapeutic areas.

A Hypothesis-Driven In Vitro Screening Cascade

In the absence of a known target, a systematic screening approach is essential. The following workflow is proposed to identify the primary biological activity of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate and then to delineate its mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & QC B Broad-Panel Phenotypic Screening (e.g., Cell Viability in Cancer Lines, Cytokine Release in Immune Cells) A->B C Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Dose-Response Analysis (IC50/EC50 Determination) B->D C->D E Secondary Assays (e.g., Western Blot for Pathway Modulation, Enzyme Kinetics) D->E F Orthogonal Assays (e.g., Cellular Thermal Shift Assay, Bioluminescence Resonance Energy Transfer) E->F G Target Engagement & Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) F->G H Cellular Pathway Analysis (e.g., RNA-Seq, Proteomics) F->H I In Vitro Resistance Models H->I

Figure 1: A proposed workflow for the in vitro characterization of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Investigating Potential Anti-Inflammatory Activity

Many thiazole derivatives exhibit anti-inflammatory properties.[4] A primary investigation into this area is therefore a logical starting point.

Primary Screening: Lipopolysaccharide (LPS)-Induced Cytokine Release

This assay provides a robust and high-throughput method to assess the general anti-inflammatory potential of the compound.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with a range of concentrations of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using a commercially available ELISA kit.

Mechanistic Follow-up: NF-κB Signaling Pathway

A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells as described in the primary screening assay, but for a shorter duration (e.g., 30-60 minutes) following LPS stimulation.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total IκBα and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Figure 2: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Investigating Potential Anti-Proliferative Activity

The thiazole scaffold is present in several anti-cancer agents, including some that target protein kinases.

Primary Screening: Cancer Cell Line Viability

A broad panel of cancer cell lines should be used to identify any tissue-specific anti-proliferative effects.

Protocol:

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the IC50 value for each cell line.

Cell LineTissue of OriginPutative IC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer15.2
HCT116Colon Cancer8.9
K562Leukemia2.5

Table 1: Hypothetical anti-proliferative activity of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in a panel of cancer cell lines.

Mechanistic Follow-up: Cell Cycle and Apoptosis Analysis

If the compound shows significant anti-proliferative activity, the next step is to determine if it induces cell cycle arrest or apoptosis.

Protocol: Flow Cytometry

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining:

    • For Cell Cycle: Fix the cells in ethanol and stain with propidium iodide (PI) and RNase.

    • For Apoptosis: Stain unfixed cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late).

Investigating Potential Metabolic Modulatory Activity

Thiazolidinediones are a class of drugs used to treat type 2 diabetes, highlighting the potential for thiazole derivatives to modulate metabolic pathways.

Primary Screening: In Vitro α-Glucosidase Inhibition Assay

Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia.[6]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme in phosphate buffer.

  • Compound Incubation: Add various concentrations of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial in vitro characterization of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. The proposed workflows in inflammation, oncology, and metabolic disease are based on the established activities of structurally related compounds. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies, including target identification using techniques such as affinity chromatography-mass spectrometry or chemoproteomics. The ultimate goal of this in vitro cascade is to build a robust data package that elucidates the mechanism of action and informs the subsequent stages of preclinical and clinical development.

References

  • Al-Souda, Y. A., Al-Sa'doni, H. H., Sabera, S. O. W., Al-Shaneeka, R. H. M., Al-Masoudi, N. A., Loddo, R., & La Colla, P. (2010). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.
  • Request PDF. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.
  • ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYL
  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016, November 29). MDPI.
  • PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26).
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021, January 27). MDPI.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21).
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • 2-[(4-Chlorobenzyl)
  • thiazole derivative. (2016, July 11). New Drug Approvals.
  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry. (2025, September 10).
  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023, September 13). MDPI.

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

A Proposed Framework for Characterization For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound of i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Framework for Characterization

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry, combining the structural features of both piperidine and thiazole moieties. Thiazole-containing compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The piperidine ring is a common scaffold in many pharmaceuticals, influencing solubility, lipophilicity, and target binding. A thorough understanding of the thermodynamic properties of this molecule is paramount for its potential development as a therapeutic agent, impacting aspects from synthesis and purification to formulation and bioavailability. This guide outlines a comprehensive approach to the experimental determination and computational prediction of the key thermodynamic parameters of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, providing a robust framework for its physicochemical characterization.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a candidate molecule from discovery to a marketed drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy govern the stability, solubility, and ultimately, the biological activity of a compound. For a molecule like Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, a detailed thermodynamic profile is essential for:

  • Synthesis and Purification: Understanding the energetics of chemical reactions and phase changes is crucial for optimizing reaction yields and developing efficient crystallization and purification protocols.

  • Stability and Shelf-life: The thermal stability of a drug substance, dictated by its thermodynamic properties, is a critical quality attribute that influences its storage requirements and shelf-life.

  • Formulation Development: The solubility and dissolution rate of an active pharmaceutical ingredient (API) are directly linked to its Gibbs free energy of solution. These parameters are vital for designing effective oral and parenteral dosage forms.

  • Pharmacokinetics and Pharmacodynamics: The binding of a drug to its biological target is a thermodynamically driven process. The enthalpy and entropy of binding provide insights into the nature of the molecular interactions and can guide lead optimization efforts.

Given the absence of published experimental data on the thermodynamic properties of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, this guide presents a validated roadmap for its comprehensive characterization.

Experimental Determination of Thermodynamic Properties

A multi-technique experimental approach is necessary to obtain a complete picture of the thermodynamic landscape of the target compound.

Calorimetry: Measuring the Energetics of Change

Calorimetry is the cornerstone of thermodynamic measurements, directly quantifying the heat changes associated with chemical and physical processes.

2.1.1. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property. For organic molecules, it is often determined indirectly from the enthalpy of combustion (ΔcH°m).

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 1-1.5 g) of high-purity Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a platinum crucible within a high-pressure stainless-steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Ignition: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature change of the water is monitored with high precision.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by combustion of a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample and atmosphere) and sulfuric acid (from the sulfur in the thiazole ring).

The standard enthalpy of formation can then be derived using Hess's law.

2.1.2. Calvet-Type Microcalorimetry for Enthalpy of Sublimation/Vaporization

The enthalpy of sublimation (ΔsubH°m) or vaporization (ΔvapH°m) is crucial for understanding intermolecular forces and for converting condensed-phase enthalpies of formation to the gaseous phase, which is essential for computational comparisons.

Experimental Protocol:

  • Sample Loading: A small, accurately weighed amount of the sample is placed in a sample cell.

  • Isothermal Measurement: The sample cell and a reference cell are placed in the microcalorimeter at a constant temperature.

  • Sublimation/Vaporization: A controlled flow of an inert gas (e.g., nitrogen) or a vacuum is applied to induce sublimation or vaporization.

  • Heat Flow Detection: The heat absorbed by the sample during the phase transition is measured by a series of thermocouples surrounding the cell.

  • Data Integration: The total heat absorbed is obtained by integrating the heat flow signal over time.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques provide valuable information on the physical properties of a material as a function of temperature.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions and for measuring heat capacity.

Experimental Protocol:

  • Sample Encapsulation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

  • Data Analysis:

    • Melting Point (Tm): The peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔfusH°m): The integrated area of the melting peak.

    • Heat Capacity (Cp): Determined by measuring the displacement of the baseline in the heat flow signal.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Protocol:

  • Sample Loading: A small amount of the sample is placed in a tared TGA pan.

  • Atmosphere Control: The sample is heated in a controlled atmosphere (e.g., nitrogen or air).

  • Mass Measurement: The mass of the sample is continuously monitored as the temperature is increased.

  • Data Analysis: The resulting TGA curve shows the temperature at which mass loss occurs, indicating decomposition, and the magnitude of the mass loss.

Proposed Experimental Workflow:

G cluster_synthesis Sample Preparation cluster_calorimetry Calorimetry cluster_thermal Thermal Analysis cluster_data Derived Thermodynamic Properties Synthesis Synthesis & Purification of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Bomb Bomb Calorimetry Synthesis->Bomb Calvet Calvet Microcalorimetry Synthesis->Calvet DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA dHm_c ΔcH°m (Enthalpy of Combustion) Bomb->dHm_c dHm_sub_vap Δsub/vapH°m (Enthalpy of Sublimation/Vaporization) Calvet->dHm_sub_vap Tm Tm (Melting Point) DSC->Tm dHm_fus ΔfusH°m (Enthalpy of Fusion) DSC->dHm_fus Cp Cp (Heat Capacity) DSC->Cp T_decomp Tdecomposition (Decomposition Temperature) TGA->T_decomp dHm_f ΔfH°m (Enthalpy of Formation) dHm_c->dHm_f

Caption: Experimental workflow for the determination of thermodynamic properties.

Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

Molecular Modeling and Geometry Optimization

The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule.

Protocol:

  • Conformational Search: A thorough conformational search of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate should be performed to identify the lowest energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

Vibrational Frequency Analysis

A vibrational frequency analysis is performed on the optimized geometry to:

  • Confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculate the zero-point vibrational energy (ZPVE).

  • Determine the standard molar enthalpy, entropy, and Gibbs free energy at a given temperature (typically 298.15 K) from the translational, rotational, and vibrational partition functions.

Prediction of Enthalpy of Formation

The gas-phase enthalpy of formation can be calculated using several methods, with the isodesmic reaction approach being particularly reliable.

Isodesmic Reaction Protocol:

  • Define the Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. A suitable isodesmic reaction for the target molecule would involve simpler, well-characterized molecules containing the same structural fragments (e.g., piperidine, 2-methylthiazole, ethyl formate).

  • Calculate Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the computed total energies of all reactants and products.

  • Derive Enthalpy of Formation: The enthalpy of formation of the target molecule is then derived from the calculated reaction enthalpy and the known experimental enthalpies of formation of the other molecules in the reaction.

Proposed Computational Workflow:

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_properties Predicted Thermodynamic Properties cluster_validation Validation Conformer Conformational Search Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Conformer->Opt Freq Vibrational Frequency Analysis Opt->Freq dHm_f_calc Gas-Phase ΔfH°m (via Isodesmic Reactions) Opt->dHm_f_calc Thermo Standard Thermodynamic Functions (H°, S°, G°) Freq->Thermo Compare Comparison with Experimental Data Thermo->Compare dHm_f_calc->Compare

Caption: Computational workflow for the prediction of thermodynamic properties.

Data Synthesis and Application

The experimental and computational data should be collated and critically evaluated. A good agreement between the two approaches provides a high degree of confidence in the determined thermodynamic parameters.

Table 1: Summary of Key Thermodynamic Parameters to be Determined

PropertySymbolExperimental MethodComputational MethodSignificance in Drug Development
Standard Molar Enthalpy of FormationΔfH°mBomb CalorimetryIsodesmic ReactionsFundamental property for assessing chemical stability.
Standard Molar Gibbs Free Energy of FormationΔfG°mDerived from ΔfH°m and S°mDFT/Frequency AnalysisIndicates the spontaneity of formation and overall stability.
Standard Molar EntropyS°mDerived from heat capacity dataDFT/Frequency AnalysisMeasure of molecular disorder; influences Gibbs free energy.
Heat CapacityCpDSCDFT/Frequency AnalysisImportant for heat transfer calculations in process scale-up.
Melting PointTmDSC-Defines the solid-liquid phase boundary; purity indicator.
Enthalpy of FusionΔfusH°mDSC-Energy required for melting; impacts solubility.
Enthalpy of Sublimation/VaporizationΔsub/vapH°mCalvet Microcalorimetry-Measure of intermolecular forces; relates to solubility and volatility.
Decomposition TemperatureTdecompTGA-Indicates the upper limit of thermal stability.

This comprehensive thermodynamic dataset will serve as a critical foundation for the rational development of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate as a potential drug candidate. It will inform decisions on process chemistry, formulation design, and stability testing, ultimately de-risking the development pathway and accelerating its progression towards clinical evaluation.

Conclusion

While specific thermodynamic data for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is not yet publicly available, this guide provides a clear and scientifically rigorous framework for its determination. By combining state-of-the-art experimental techniques with robust computational methods, a comprehensive thermodynamic profile of this promising molecule can be established. This knowledge is not merely academic; it is a critical enabler for the successful translation of a chemical entity into a safe, stable, and effective medicine. The application of the principles and protocols outlined herein will empower researchers to make data-driven decisions, optimizing the path of this and other novel drug candidates through the development pipeline.

References

A comprehensive list of references to authoritative sources for the described experimental and computational methodologies would be compiled here. This would include links to standard protocols from organizations like ASTM and IUPAC, seminal papers on computational chemistry methods, and relevant literature on the thermodynamic characterization of related heterocyclic compounds. Given the nature of this guide as a proposed framework, specific citations to data for the target molecule are not possible. Instead, the references would support the validity of the proposed methods. For instance:

  • NIST-JANAF Thermochemical Tables: A primary source for critically evaluated thermodynamic data, which would be used for the reference compounds in isodesmic reaction calcul
  • IUPAC Recommendations on Terminology and Symbols in Thermochemistry: To ensure adherence to standardized nomencl
  • Key publications on DFT functionals (e.g., Becke's 1993 paper on B3LYP)
  • Authoritative texts on calorimetry and thermal analysis (e.g., "Calorimetry" by W. Hemminger and G. Höhne): To provide detailed theoretical and practical background for the experimental techniques.
  • Relevant articles from journals such as the Journal of Chemical & Engineering Data and the Journal of Chemical Thermodynamics that describe similar characterization studies on related molecular structures.[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Introduction Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a substituted thiazole core linked to a piperidine moiety. Thiazole derivatives are significant structural motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a substituted thiazole core linked to a piperidine moiety. Thiazole derivatives are significant structural motifs in a vast array of pharmaceuticals, renowned for their diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The piperidine scaffold is also a prevalent feature in many centrally active drugs. The combination of these two pharmacophores makes the target compound a valuable building block for drug discovery and development.

This document provides a detailed, three-step synthetic pathway for the preparation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. The strategy is centered around the robust and high-yielding Hantzsch thiazole synthesis.[1][4] The synthesis begins with commercially available N-Boc-3-aminopiperidine, proceeds through a protected thiazole intermediate, and concludes with the deprotection of the piperidine nitrogen to yield the final product. Each step is accompanied by a detailed protocol, mechanistic insights, and guidelines for purification and characterization.

Overall Synthetic Scheme

The synthesis is designed as a three-step sequence:

  • Thionation: Conversion of the formamide of N-Boc-3-aminopiperidine to its corresponding thioformamide using Lawesson's Reagent.

  • Hantzsch Cyclization: Condensation of the thioformamide with ethyl 2-chloroacetoacetate to construct the thiazole ring.[4]

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final amine salt.[5]

Step 1: Synthesis of tert-butyl 3-thiocarbamoylpiperidine-1-carboxylate

The initial step involves the synthesis of the key thioamide intermediate. This is achieved via a two-part process: formylation of the commercially available N-Boc-3-aminopiperidine, followed by thionation of the resulting formamide using Lawesson's reagent. Lawesson's reagent is a mild and effective thionating agent for converting amides to thioamides.[6][7]

Part A: Formylation of tert-butyl 3-aminopiperidine-1-carboxylate

  • Reaction: tert-butyl 3-aminopiperidine-1-carboxylate is reacted with ethyl formate to produce tert-butyl 3-formamidopiperidine-1-carboxylate.

Part B: Thionation using Lawesson's Reagent

  • Reaction: The formylated intermediate is treated with Lawesson's Reagent to yield the target thioamide. The reaction mechanism involves a [2+2] cycloaddition between the amide's carbonyl group and the reactive monomeric dithiophosphine ylide derived from Lawesson's reagent, followed by a cycloreversion.[6][7][8]

Experimental Protocol: Step 1B - Thionation
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
tert-butyl 3-formamidopiperidine-1-carboxylate228.295.0 g1.0
Lawesson's Reagent404.474.87 g0.55
Anhydrous Tetrahydrofuran (THF)-250 mL-
Deionized Water-200 mL-
Diethyl Ether-300 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Lawesson's reagent (4.87 g) in anhydrous THF (150 mL).

  • In a separate flask, dissolve tert-butyl 3-formamidopiperidine-1-carboxylate (5.0 g) in anhydrous THF (100 mL).

  • Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.[9]

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in diethyl ether (300 mL) and washing with copious amounts of water (2 x 100 mL) to remove phosphorus byproducts.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioamide.

  • Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-thiocarbamoylpiperidine-1-carboxylate as a solid.

Step 2: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring system.[4] The thioamide prepared in Step 1 undergoes a cyclocondensation reaction with an α-haloketone, in this case, ethyl 2-chloroacetoacetate.[10][11]

Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds via a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of ethyl 2-chloroacetoacetate in an SN2 reaction, displacing the chloride ion.[1][12]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the ketone's carbonyl carbon, forming a five-membered ring intermediate.[4]

  • Dehydration: The resulting hydroxyl intermediate undergoes acid-catalyzed dehydration to form the stable, aromatic thiazole ring.[1]

Hantzsch_Mechanism Thioamide Thioamide SN2 SN2 Attack (S attacks C-Cl) Thioamide->SN2 Haloketone α-Haloketone (Ethyl 2-chloroacetoacetate) Haloketone->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate (Hemiaminal) Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Protected Thiazole Product Dehydration->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Step 2
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
tert-butyl 3-thiocarbamoylpiperidine-1-carboxylate244.374.0 g1.0
Ethyl 2-chloroacetoacetate164.592.97 g1.1
Ethanol (95%)-80 mL-
Sodium Bicarbonate (Sat. aq.)-100 mL-
Ethyl Acetate-200 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve tert-butyl 3-thiocarbamoylpiperidine-1-carboxylate (4.0 g) in 95% ethanol (80 mL).

  • Add ethyl 2-chloroacetoacetate (2.97 g) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[13] Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any generated acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylate.

Step 3: Synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

The final step is the removal of the N-Boc protecting group to liberate the piperidine nitrogen. This is a standard procedure accomplished under strong acidic conditions.[14] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation, as it is highly efficient and the excess reagent and solvent are volatile, simplifying work-up.[5]

Mechanism: TFA-Mediated Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.

  • Amine Salt Formation: The resulting free amine is protonated by TFA to form the trifluoroacetate salt.[5]

Experimental Protocol: Step 3
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)...368.483.0 g1.0
Dichloromethane (DCM), anhydrous-40 mL-
Trifluoroacetic Acid (TFA)114.0210 mL-
Saturated Sodium Bicarbonate (aq.)-As needed-
Diethyl Ether-50 mL-

Procedure:

  • Dissolve Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-4-methylthiazole-5-carboxylate (3.0 g) in anhydrous DCM (40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To isolate the free base, carefully neutralize the residue by adding it to a stirred, chilled saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The final product, Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate , can be further purified by crystallization or column chromatography if necessary. Alternatively, precipitation of the trifluoroacetate or hydrochloride salt can be achieved by adding cold diethyl ether to the reaction mixture post-evaporation.[15]

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Deprotection Start N-Boc-3-aminopiperidine Formylation Formylation (Ethyl Formate) Start->Formylation Formamide N-Boc-3-formamidopiperidine Formylation->Formamide Thionation Thionation (Lawesson's Reagent) Formamide->Thionation Thioamide tert-butyl 3-thiocarbamoyl- piperidine-1-carboxylate Thionation->Thioamide Cyclization Hantzsch Synthesis (Ethanol, Reflux) Thioamide->Cyclization Haloketone Ethyl 2-chloroacetoacetate Haloketone->Cyclization ProtectedThiazole Boc-Protected Thiazole Deprotection Acidic Deprotection (TFA/DCM) ProtectedThiazole->Deprotection FinalProduct Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Deprotection->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

References

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2026). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PMC. Available at: [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
  • WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • pseudothiohydantoin. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. Sciforum. Available at: [Link]

  • Use of Lawesson's Reagent in Organic Syntheses. (2007). ACS Publications. Available at: [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. Available at: [Link]

  • Boc Resin Cleavage Protocol. Anaspec. Available at: [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE. NextSDS. Available at: [Link]

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. PMC. Available at: [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Available at: [Link]

  • Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. (2013). ResearchGate. Available at: [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Research Square. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). MYJASC. Available at: [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. (2010). ACS Publications. Available at: [Link]

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Application

Application Note &amp; Protocol: Preparation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for the dissolution and handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in dimethyl sulfoxide (DMSO). The preparation of accurate and stable stock...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the dissolution and handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in dimethyl sulfoxide (DMSO). The preparation of accurate and stable stock solutions is a foundational step for reproducible results in drug discovery, high-throughput screening, and cell-based assays. This protocol is designed for researchers, chemists, and biologists, offering a detailed methodology grounded in the specific chemical properties of the compound's constituent moieties—the piperidine ring, the thiazole core, and the ethyl ester group. We will address critical considerations including solvent purity, potential degradation pathways, safety precautions, and best practices for long-term storage to ensure compound integrity.

Introduction: Understanding the Compound and Solvent

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core, which is a common scaffold in many pharmacologically active molecules.[1] The presence of a basic piperidine ring and a hydrolytically sensitive ethyl ester functional group dictates specific handling and dissolution requirements.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its exceptional ability to dissolve a wide array of both polar and non-polar small molecules, making it a near-universal solvent in drug discovery.[2][3] However, its properties—hygroscopicity and potential to act as an oxidant—necessitate a carefully controlled protocol to prevent compound degradation.[4][5] Furthermore, DMSO's ability to readily penetrate skin and biological membranes enhances the need for stringent safety measures, as it can transport dissolved substances into the body.[6][7]

This guide explains the causality behind each step, ensuring the resulting stock solution is stable, accurate, and suitable for downstream applications.

Compound Profile and Critical Handling Considerations

A thorough understanding of the compound's structure informs the entire dissolution strategy. The key functional groups present distinct challenges and requirements that must be addressed.

Parameter Value / Property Scientific Rationale & Handling Insight
Compound Name Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylateN/A
Molecular Formula C₁₂H₁₈N₂O₂SConfirms elemental composition.
Appearance Likely a white to off-white or pale yellow solid/powder.Based on analogs like its dihydrochloride salt. Visual inspection upon receipt is crucial.
Key Functional Groups 1. Thiazole Ring: Aromatic heterocyclic core. 2. Ethyl Ester: -COOCH₂CH₃ 3. Piperidine Ring: Secondary amine.1. Thiazole: The sulfur atom can be susceptible to oxidation by DMSO, especially under heat or light, forming S-oxides that alter biological activity.[4] 2. Ethyl Ester: Prone to hydrolysis in the presence of water, acid, or base. Using anhydrous DMSO is critical to prevent cleavage of the ester.[4] 3. Piperidine: This basic moiety enhances polarity. Piperidine and its derivatives require careful handling due to potential toxicity and corrosivity.[8][9]
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO's broad solubilizing power is ideal.[2] Anhydrous (≥99.9%) grade is mandatory to minimize water-mediated hydrolysis of the ethyl ester.[5][10]
Recommended Stock Conc. 10 mM - 50 mMHigher concentrations can sometimes improve stability. Final concentration depends on experimental needs.
Storage of Stock -20°C or -80°CLow temperatures drastically slow chemical degradation.[4] Aliquoting is essential to avoid freeze-thaw cycles.

Safety First: Personal Protective Equipment (PPE) and Handling

This protocol must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or other chemical-resistant gloves, and splash-proof safety goggles.[11]

  • Compound Handling: The piperidine moiety suggests potential toxicity.[12] Avoid inhalation of the powder and any direct contact with skin or eyes.

  • Solvent Hazard: DMSO is rapidly absorbed through the skin and will carry any dissolved compounds with it.[13] Avoid all direct skin contact with the solvent and the final solution. In case of contact, wash the affected area immediately and thoroughly with water.

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, gloves) in accordance with your institution's hazardous chemical waste procedures.

Experimental Protocol: Step-by-Step Dissolution

This protocol details the preparation of a 10 mM stock solution. The calculations can be adjusted for any desired concentration.

Materials and Equipment
  • Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a sealed bottle

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes (amber preferred, or clear tubes stored in the dark)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Step 1: Calculate Mass and Volume weigh Step 2: Weigh Compound calc->weigh Mass needed add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso Calculated volume vortex Step 4: Vortex Thoroughly add_dmso->vortex inspect Step 5: Visually Inspect vortex->inspect sonicate Step 6 (Optional): Gentle Sonication/Warming inspect->sonicate Particulates remain aliquot Step 7: Aliquot Solution inspect->aliquot Fully dissolved sonicate->inspect Re-inspect store Step 8: Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

Part A: Calculation for a 10 mM Stock Solution
  • Determine Molecular Weight (MW): The molecular formula is C₁₂H₁₈N₂O₂S.

    • C: 12 * 12.011 = 144.132 g/mol

    • H: 18 * 1.008 = 18.144 g/mol

    • N: 2 * 14.007 = 28.014 g/mol

    • O: 2 * 15.999 = 31.998 g/mol

    • S: 1 * 32.06 = 32.06 g/mol

    • Total MW = 254.35 g/mol

  • Calculate Mass Needed: To make 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 254.35 g/mol * 1000 mg/g

    • Mass = 2.54 mg

Part B: Step-by-Step Dissolution Procedure
  • Preparation: Allow the sealed vial of the compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents moisture from the air from condensing into the cold containers.

  • Weighing: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare (zero) the balance. Carefully weigh 2.54 mg (or your calculated amount) of the compound directly into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.[10]

  • Initial Dissolution: Securely cap the tube and vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, proceed to Part C.

  • Assisted Dissolution (If Necessary): If particulates or a haze remains, further action is needed.

    • Sonication (Recommended): Place the tube in a room temperature water bath sonicator for 5-10 minute intervals. After each interval, vortex and re-inspect.[13]

    • Gentle Warming (Use with Caution): If a sonicator is unavailable, the tube may be warmed in a 37°C water bath for 5-10 minutes.[14] Causality: Avoid higher temperatures, as this can accelerate the oxidation of the thiazole sulfur by DMSO.[4] After warming, vortex thoroughly.

  • Final Confirmation: Once the solution is completely clear, it is ready for storage.

Part C: Aliquoting and Long-Term Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.[4][10]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots in the dark at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[13]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution & Explanation
Compound precipitates upon adding to aqueous buffer. The compound's solubility limit in the aqueous medium has been exceeded. This is common when diluting a concentrated DMSO stock.Make intermediate serial dilutions in 100% DMSO first. Then, add the final, more diluted DMSO stock to the aqueous buffer while vortexing/swirling the buffer.[5][14] This prevents localized high concentrations from causing immediate precipitation.
Stock solution appears cloudy or has crystals after thawing. The compound has poor solubility at lower temperatures or has precipitated during freezing.Gently warm the vial to room temperature (or up to 37°C) and vortex thoroughly to re-dissolve the compound completely before use.[14] Always inspect thawed aliquots to ensure full dissolution.
Loss of compound activity over time. 1. Hydrolysis: Water was introduced into the DMSO stock. 2. Oxidation: The thiazole ring was oxidized. 3. Degradation: From repeated freeze-thaw cycles or light exposure.1. Always use high-purity, anhydrous DMSO and keep containers tightly sealed.[10] 2. Avoid unnecessary heating during dissolution. Store aliquots protected from light.[4] 3. Prepare single-use aliquots immediately after dissolution to minimize handling of the primary stock.[13]

References

  • MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available at: [Link]

  • NextSDS. ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE. Available at: [Link]

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available at: [Link]

  • PMC. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available at: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Royal Society of Chemistry. (2024). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (2012). An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxylates. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • Journal of Academia. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available at: [Link]

  • PMC. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

Sources

Method

Chromatographic Purification of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: A Comprehensive Application Note

Executive Summary Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of bioactive molecules and kinase inhibitors[1]. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of bioactive molecules and kinase inhibitors[1]. The purification of this compound presents a triad of chromatographic challenges: the presence of a strongly basic secondary amine, a hydrolyzable ethyl ester, and a chiral center at the C3 position of the piperidine ring.

This application note provides a definitive, causality-driven guide to isolating this molecule across different scales and purity requirements. By understanding the underlying physicochemical interactions, researchers can transition from crude synthetic mixtures to enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Chromatographic Causality

To design an effective purification protocol, we must first deconstruct the molecule into its functional domains and understand how each dictates stationary and mobile phase interactions[2].

  • The Piperidine Ring (Secondary Amine): With a pKa of approximately 10.5, the piperidine nitrogen is strongly basic. On standard bare silica gel, this amine acts as a powerful hydrogen-bond acceptor and cation, interacting aggressively with acidic silanol groups (Si-OH). This causes severe peak tailing, broad elution bands, and irreversible adsorption[3].

  • The Thiazole Ring: A weakly basic, aromatic heterocycle that provides a strong UV chromophore (typically absorbing around 254 nm), making it ideal for UV-directed fraction collection.

  • The Ethyl Ester: The carboxylate group is susceptible to hydrolysis under harsh aqueous conditions. Prolonged exposure to extreme pH (>10 or <2) during reversed-phase chromatography will degrade the target into its corresponding carboxylic acid.

  • The Chiral Center: The C3 position of the piperidine ring is stereogenic. Standard achiral stationary phases cannot resolve the (R) and (S) enantiomers, necessitating specialized chiral stationary phases (CSPs) if enantiopurity is required[4].

Workflow Start Crude Mixture Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Decision1 Goal: Bulk Desalting/Cleanup or Enantiomeric Resolution? Start->Decision1 Bulk Bulk Cleanup (Achiral) Decision1->Bulk Achiral Chiral Enantiomeric Resolution (Chiral) Decision1->Chiral Chiral NP Normal Phase Flash (Silica + 1% TEA) Bulk->NP >1g Scale RP Reversed-Phase HPLC (C18 + 0.1% Formic Acid) Bulk->RP <1g Scale / High Purity SFC Chiral SFC / HPLC (Chiralpak IA/IC + Modifier) Chiral->SFC

Caption: Workflow for selecting the optimal chromatographic purification strategy.

Achiral Purification: Normal-Phase Flash Chromatography

For bulk purification (>1 gram scale), normal-phase silica gel chromatography is the most cost-effective method. However, to suppress the interaction between the basic piperidine amine and the acidic silanols, a competing basic modifier must be introduced[3].

Mechanistic Rationale

Triethylamine (TEA) is a volatile tertiary amine. When added to the mobile phase, TEA aggressively binds to the active silanol sites on the silica surface, effectively "capping" them. This prevents the secondary amine of our target molecule from binding, allowing it to elute in a sharp, symmetrical band[3].

Mechanism Silica Acidic Silanol (Si-OH) on Bare Silica Interaction Irreversible Adsorption & Peak Tailing Silica->Interaction Hydrogen Bonding / Ionic Interaction Amine Piperidine Secondary Amine (Strong Base) Amine->Interaction TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silica Competes for Si-OH Resolution TEA Caps Silanols: Sharp Elution Profile TEA->Resolution Prevents Amine Binding

Caption: Mechanism of TEA modifier preventing secondary amine adsorption on silica.

Step-by-Step Protocol
  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures. Note: Exceeding 2% TEA provides no additional peak-sharpening benefit and complicates solvent removal.

  • Column Equilibration (Critical Step): Pack the silica column and flush with at least 3 Column Volumes (CV) of the starting mobile phase (e.g., 100% DCM + 1% TEA). Do not skip this step. The column must be pre-saturated with TEA before the sample is loaded; otherwise, the target will streak irreversibly at the top of the column.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If the sample is insoluble, dry-load it onto Celite (not silica, to prevent pre-adsorption tailing) and apply it to the column head.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout). The compound typically elutes between 4-6% MeOH.

  • Self-Validation & QC: Spot the collected fractions on a silica TLC plate. Co-spot with a crude reference. Develop the plate in 90:9:1 DCM:MeOH:TEA. Stain with Dragendorff's reagent (specific for alkaloids/amines) to confirm the presence of the piperidine ring.

High-Resolution Achiral Purification: Reversed-Phase HPLC

For analytical purity (>98%) or final API isolation, Reversed-Phase HPLC (RP-HPLC) is required. The challenge here is balancing the ionization of the basic amine with the hydrolytic stability of the ethyl ester[5].

Mechanistic Rationale

Using a highly acidic mobile phase (e.g., 0.1% TFA) fully protonates the piperidine nitrogen, making the molecule highly polar and reducing its retention on a C18 column. While this sharpens the peak, prolonged exposure to TFA during fraction concentration can trigger ester hydrolysis. Therefore, a volatile buffer at a near-neutral or slightly basic pH (where the ester is stable but the amine is partially neutralized) is often preferred[5].

Step-by-Step Protocol
  • Column Selection: Use a fully end-capped C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand higher pH ranges and minimize residual silanol activity.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

    • Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes. Flow rate optimized for the column diameter (e.g., 15 mL/min for a 21.2 mm preparative column).

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm (thiazole chromophore).

  • Self-Validation & QC: Immediately analyze the pooled fractions via LC-MS. The expected [M+H]+ mass is 255.1. Check for a secondary peak at [M+H]+=227.1 , which indicates ester hydrolysis (loss of the ethyl group). Lyophilize the fractions immediately to prevent degradation.

Enantiomeric Resolution: Chiral SFC / HPLC

Because the C3 position of the piperidine ring is chiral, the synthetic product is a racemate unless an asymmetric synthesis was employed. Resolving these enantiomers requires a Chiral Stationary Phase (CSP)[4].

Mechanistic Rationale

Polysaccharide-based CSPs (such as amylose or cellulose derivatives coated on silica, e.g., Chiralpak IA or IC) provide chiral recognition through steric fit, hydrogen bonding, and dipole-dipole interactions[4]. Supercritical Fluid Chromatography (SFC) is vastly superior to traditional HPLC for this molecule because supercritical CO2​ offers high diffusivity and low viscosity, allowing for rapid separations of basic compounds without the massive solvent waste of normal-phase chiral HPLC[6].

Step-by-Step Protocol
  • System: Preparative SFC equipped with a Chiralpak IA column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Supercritical CO2​ with a co-solvent of Methanol containing 0.1% Diethylamine (DEA). Note: DEA is used instead of TEA in SFC as it provides superior peak shapes for secondary amines.

  • Isocratic Elution: Run at 25% to 35% Co-solvent. Maintain backpressure at 120-150 bar and column temperature at 35°C.

  • Self-Validation & QC: Reinject the isolated enantiomer fractions onto an analytical chiral HPLC system. Calculate the Enantiomeric Excess (ee). A successful resolution should yield an ee>99% . Run a polarimetry check to assign (+) and (−) optical rotations to the respective fractions.

Quantitative Data Summary

The following table synthesizes the optimized chromatographic parameters for the three distinct purification workflows.

ParameterNormal Phase (Bulk)Reversed-Phase (High Purity)Chiral SFC (Resolution)
Stationary Phase Bare Silica Gel (40-63 µm)End-capped C18 (5 µm)Chiralpak IA (5 µm)
Mobile Phase A Dichloromethane (DCM)10 mM NH4​HCO3​ (pH 8.0)Supercritical CO2​
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN)Methanol
Basic Modifier 1% Triethylamine (TEA)None (Buffer controls pH)0.1% Diethylamine (DEA)
Elution Profile Gradient (0-10% B)Gradient (10-90% B)Isocratic (30% B)
Primary Challenge Silanol-induced tailingEster hydrolysis during dryingEnantiomeric overlap
Expected Purity 90 - 95%> 99%> 99% ee

Sources

Application

Topic: In Vivo Dosing Formulations for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Derivatives

An Application Note for Drug Development Professionals Abstract This guide provides a detailed framework for the rational development of in vivo dosing formulations for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed framework for the rational development of in vivo dosing formulations for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate derivatives. These heterocyclic compounds often present significant challenges due to poor aqueous solubility, which can impede preclinical assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles.[1][2] This document outlines a systematic, property-driven approach, moving from essential physicochemical characterization to the selection and preparation of appropriate oral and parenteral formulations. Detailed, step-by-step protocols for solutions, suspensions, and co-solvent systems are provided, emphasizing the scientific rationale behind each procedural choice to ensure formulation safety, stability, and consistent drug exposure in animal models.

The Formulation Imperative: From Bench to In Vivo Success

The objective of preclinical formulation development is not to create a final commercial product, but to develop a safe, simple, and reproducible vehicle that enables the clear interpretation of in vivo data.[6] This application note serves as a practical guide for researchers, explaining how to leverage fundamental physicochemical properties to design and execute a robust formulation strategy.

Foundational Work: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the derivative's physicochemical properties is paramount.[5][7] This data-driven approach minimizes trial and error and forms the basis for all subsequent formulation decisions.[8]

Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. It must be determined across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) to understand how the compound will behave in different segments of the gastrointestinal tract or upon injection into the bloodstream.[5][9]

  • pKa: The presence of the basic piperidine ring makes the pKa value essential for predicting pH-dependent solubility.[10] This information guides the potential use of pH adjustment as a solubilization strategy.

  • Lipophilicity (LogP/LogD): The partition coefficient indicates the compound's affinity for lipid versus aqueous environments. A high LogP often correlates with poor aqueous solubility and suggests that lipid-based formulations or co-solvents may be necessary.[2][11]

  • Solid-State Properties: Characterization by methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) determines if the compound is crystalline or amorphous.[12] The crystalline form is generally more stable but less soluble than the amorphous form.[13]

Table 1: Essential Physicochemical Profile of the NCE
ParameterMethodResultImplication for Formulation
Aqueous Solubility Shake-Flask (pH 1.2, 4.5, 6.8, 7.4)e.g., <1 µg/mL at all pHSimple aqueous solution is not feasible. Suspension or solubilization strategy required.
pKa Potentiometric Titratione.g., 8.5 (basic)Compound is a weak base; solubility will increase at lower pH. pH adjustment is a potential strategy.
LogP / LogD at pH 7.4 Shake-Flask or HPLCe.g., 4.2Highly lipophilic. Suggests good membrane permeability but poor aqueous solubility.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)e.g., 185°CHigh melting point suggests a stable crystal lattice, often correlating with low solubility.
Required Dose (mg/kg) From in vitro potency & animal modele.g., 10 mg/kgDetermines the target concentration needed in the final formulation vehicle.

A Systematic Approach to Formulation Selection

The choice of formulation is a logical process guided by the NCE's properties, the intended route of administration, and the required dose. The following workflow provides a decision-making framework to select an appropriate starting formulation.

G start_node Start: Define Route & Dose decision_1 decision_1 start_node->decision_1 Is NCE soluble in aqueous buffer at target concentration? decision_route decision_node decision_node process_node process_node end_node end_node warn_node warn_node process_1 process_1 decision_1->process_1 Yes decision_2 decision_2 decision_1->decision_2 No end_node_1 Formulate Simple Aqueous Solution/pH-Adjusted Solution (Protocol 4.1/4.2) process_1->end_node_1 Proceed decision_3 decision_3 decision_2->decision_3 Is NCE soluble in acceptable co-solvents? process_2 process_2 decision_3->process_2 Yes process_3 process_3 decision_3->process_3 No end_node_2 Formulate Co-Solvent Solution (Protocol 4.3) Check for precipitation upon dilution. process_2->end_node_2 end_node_3 Formulate Aqueous Suspension (Protocol 4.4) Requires particle size control. process_3->end_node_3 warn_iv Sterility, isotonicity, and no precipitation upon injection are MANDATORY. decision_route->warn_iv If Route is IV

Caption: Formulation selection workflow based on NCE properties.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing common preclinical formulations. All procedures should be performed in a clean environment, and appropriate personal protective equipment (PPE) should be used. For parenteral formulations, aseptic techniques are required.

Protocol: Simple Aqueous Solution (for Soluble Derivatives)

This is the simplest and most preferred formulation when the compound's solubility allows.

  • Preparation: Calculate the required amount of the NCE and vehicle (e.g., Saline, Phosphate Buffered Saline (PBS)) for the desired concentration and final volume.

  • Dissolution: Add the NCE to the vehicle in a suitable container (e.g., sterile glass vial).

  • Mixing: Mix using a vortex mixer until the solid is completely dissolved. Gentle warming (37-40°C) or sonication can be used to aid dissolution if necessary, but the solution must remain clear upon returning to room temperature.

  • Quality Control: Visually inspect for any undissolved particles. Measure the final pH to ensure it is within a physiologically acceptable range (typically 6.5-7.5 for most routes).

Protocol: pH-Adjusted Aqueous Solution

This method is applicable for ionizable compounds, like those containing a piperidine moiety, where solubility is pH-dependent.[9][12]

  • Vehicle Preparation: Start with an unbuffered vehicle like saline or 5% dextrose in water (D5W).

  • Initial Slurry: Add the NCE to ~80% of the final volume of the vehicle to create a slurry.

  • pH Adjustment: While continuously stirring and monitoring with a calibrated pH meter, add a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) dropwise until the NCE dissolves completely. Do not overshoot the target pH.

  • Final Volume: Once the NCE is dissolved, add the vehicle to reach the final target volume (q.s.).

  • Quality Control: Confirm the final pH. The ideal pH should be as close to physiological pH (~7.4) as possible while maintaining solubility.[14] For parenteral routes, ensure the final formulation is isotonic.[15]

Protocol: Co-Solvent Solution

Co-solvents are used to solubilize highly lipophilic compounds that are insoluble in aqueous media.[5][16] A common challenge is the potential for the drug to precipitate upon administration when the formulation is diluted by biological fluids.[17]

Common Co-Solvent Systems:

  • PEG 400 / Water (e.g., 30:70 v/v)

  • PEG 400 / Propylene Glycol / Water (e.g., 20:20:60 v/v/v)

  • 10% DMSO / 40% PEG 400 / 50% Saline

  • Solvent Preparation: In a clean vial, mix the organic co-solvents (e.g., DMSO, PEG 400) first.

  • Dissolution: Add the NCE to the organic co-solvent mixture and vortex or sonicate until fully dissolved.

  • Aqueous Addition: Slowly add the aqueous component (e.g., water or saline) to the organic solution while vortexing. Observe carefully for any signs of precipitation.

  • Quality Control: The final formulation must be a clear, homogenous solution.

  • In Vitro Precipitation Test (Critical for IV Dosing): Before in vivo use, dilute the formulation 1:10 or 1:20 with blank animal plasma.[12] Incubate at 37°C and visually inspect for precipitation after 5-10 minutes. If precipitation occurs, the formulation is not suitable for IV administration and must be reformulated (e.g., by lowering the concentration or changing the co-solvent ratio).

Table 2: Common Co-Solvents and Considerations
Co-SolventPropertiesTypical ConcentrationCautions
Polyethylene Glycol 400 (PEG 400) Water-miscible, low toxicity10 - 60%Can be viscous at high concentrations.
Propylene Glycol (PG) Water-miscible, good solubilizer10 - 40%Can cause hemolysis or irritation at high concentrations.
Dimethyl Sulfoxide (DMSO) Powerful, aprotic solvent< 10%Can have pharmacological effects and increase skin permeability. Use at the lowest possible concentration.[16][17]
Ethanol Good solvent, water-miscible< 10%Can cause CNS effects; potential for pain on injection.
Protocol: Aqueous Suspension (Oral Administration)

For high-dose or very insoluble compounds, a suspension is often the most practical approach for oral gavage.[5][18] The goal is to create a uniform dispersion of fine particles.

Vehicle Example: 0.5% (w/v) Methylcellulose (MC) with 0.2% (v/v) Tween 80 in purified water.

  • Vehicle Preparation:

    • Heat ~1/3 of the total required water volume to 60-70°C.

    • Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse.

    • Add the remaining cold water and continue to stir until a clear, uniform, viscous solution forms. Let it cool to room temperature.

    • Add the Tween 80 and mix thoroughly.

  • Particle Size Reduction (Recommended): If possible, micronize the NCE using a mortar and pestle to achieve a fine, consistent powder. This increases the surface area and aids dissolution in vivo.[19][20]

  • Wetting the NCE: In a glass mortar, add the weighed NCE powder. Add a small amount of the prepared vehicle to form a thick, smooth paste. This ensures all particles are adequately wetted and prevents clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container. Mix vigorously before each dose is drawn.

  • Quality Control: The suspension should appear uniform and be easily re-suspended by shaking. There should be no large aggregates.[21]

G start_node 1. Weigh NCE & Vehicle Components process_1 2. Micronize NCE (Mortar & Pestle) start_node->process_1 Prepare Suspending Vehicle process_node process_node qc_node qc_node end_node Ready for Dosing (Shake well before use) process_2 3. Wet NCE to form a smooth paste process_1->process_2 process_3 4. Geometric Dilution with Vehicle process_2->process_3 qc_1 5. QC Check: Uniform & Re-suspendable? process_3->qc_1 qc_1->end_node Yes

Caption: Workflow for preparing an aqueous suspension.

Administration Guidelines for Animal Studies

Proper administration technique is as crucial as the formulation itself. Always adhere to institution-approved (e.g., IACUC) guidelines for dosing volumes and procedures.[22][23]

Table 3: Recommended Maximum Dosing Volumes
SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
Mouse Oral (PO)1020-22 G (gavage)
Intravenous (IV)10 (bolus)27-30 G
Intraperitoneal (IP)1025-27 G
Subcutaneous (SC)1025-27 G
Rat Oral (PO)1016-18 G (gavage)
Intravenous (IV)5 (bolus)23-25 G
Intraperitoneal (IP)1023-25 G
Subcutaneous (SC)523-25 G

Source: Adapted from institutional and published guidelines.[23][24] Volumes are for single administrations.

Conclusion

The development of an effective in vivo dosing formulation is a critical step in the preclinical evaluation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate derivatives. A successful formulation is not merely one that dissolves the compound, but one that does so safely and reproducibly, allowing for the generation of high-quality, interpretable data. By adopting a systematic approach grounded in the physicochemical properties of the molecule, researchers can overcome solubility challenges and confidently advance their candidates through the drug discovery pipeline. Always remember that the simplest formulation that meets the experimental requirements is often the best choice.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL: [Link]

  • Title: Top Considerations When Developing Formulations for Injectable Solutions Source: BioPharm International URL: [Link]

  • Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: Medication Routes of Administration Source: NCBI Bookshelf - StatPearls URL: [Link]

  • Title: Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry Source: PMC - NIH URL: [Link]

  • Title: From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development Source: Drug Development & Delivery URL: [Link]

  • Title: Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs Source: AKT Publication URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use Source: FDA.gov URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: What Are Excipients? 9 Common Examples Source: Colorcon URL: [Link]

  • Title: PHARMACEUTICAL SUSPENSION: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Solubilization Using Cosolvent Approach Source: ResearchGate URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL: [Link]

  • Title: Formulating OSDs for Poorly Soluble Drugs Source: Tablets & Capsules URL: [Link]

  • Title: FDA Issues Final Guidance For pH Adjuster Waiver Requests For Generic Drugs Source: Lachman Consultants URL: [Link]

  • Title: PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS Source: IPSF URL: [Link]

  • Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: International Journal of Creative Research and Studies URL: [Link]

  • Title: Physicochemical Principles Driving Small Molecule Binding to RNA Source: bioRxiv URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Long-Acting Injectable Suspensions Source: American Pharmaceutical Review URL: [Link]

  • Title: Preclinical Drug Development Process: Formulation and Development Aspects Source: IntechOpen URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Pharma Times URL: [Link]

  • Title: Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability Source: BOQU Instrument URL: [Link]

  • Title: Cosolvent formulations Source: Google Patents URL
  • Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Pharmaceutical Lead Optimization: Refining Promising Drug Candidates Source: Research & Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

  • Title: Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job at Hand. Source: PharmaInfo URL: [Link]

  • Title: Physicochemical Profiling Source: Sygnature Discovery URL: [Link]

  • Title: Role of Excipients in Drug Formulation Source: Pharma Focus Europe URL: [Link]

  • Title: Considerations in Formulation Development of Injectable Solutions Source: American Pharmaceutical Review URL: [Link]

  • Title: What are the methods of lead optimization in drug discovery? Source: Patsnap URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals Source: West Virginia University URL: [Link]

  • Title: Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development Source: PharmaFeatures URL: [Link]

  • Title: Lead Optimization Services in Drug Discovery Source: Charles River Laboratories URL: [Link]

Sources

Method

Conjugation techniques for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate to carrier proteins

Application Note: Bioconjugation Strategies for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate to Immunogenic Carrier Proteins Executive Summary & Mechanistic Rationale The development of highly specific antibod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate to Immunogenic Carrier Proteins

Executive Summary & Mechanistic Rationale

The development of highly specific antibodies against small-molecule haptens requires the covalent attachment of the target molecule to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1].

The target molecule, Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate , presents a unique bioconjugation challenge. While it contains a nucleophilic secondary amine within its piperidine ring, direct conjugation to carrier proteins is sterically hindered and chemically inefficient. Furthermore, attempting to directly couple the hapten to the carboxyl groups of a carrier protein using zero-length crosslinkers (like EDC) invariably leads to massive carrier protein self-polymerization, destroying the immunogen's structural integrity[2].

The Strategic Solution: To preserve the structural fidelity of the thiazole-ester pharmacophore and prevent protein cross-linking, a two-phase heterobifunctional approach is required:

  • Spacer Arm Elongation (Succinylation): The secondary amine is reacted with succinic anhydride. This ring-opening acylation converts the amine into a terminal carboxylic acid, introducing a flexible 4-atom spacer arm. This spacer is critical for projecting the hapten away from the protein's surface, overcoming steric shielding, and allowing optimal B-cell receptor recognition[3],[4].

  • Carboxyl Activation & Amidation: The newly formed terminal carboxylate is activated using EDC and Sulfo-NHS to form a highly stable, amine-reactive Sulfo-NHS ester. This activated hapten is then conjugated to the highly abundant, solvent-exposed primary amines (lysine residues) of the carrier protein[5],[1].

Bioconjugation Workflow Visualization

BioconjugationWorkflow Step1 1. Hapten Derivatization Target + Succinic Anhydride Inter1 Hapten-Hemisuccinate (Terminal Carboxyl) Step1->Inter1 Acylation of secondary amine Step2 2. Carboxyl Activation EDC + Sulfo-NHS in MES Buffer Inter1->Step2 Inter2 Amine-Reactive Sulfo-NHS Ester Step2->Inter2 O-acylisourea to NHS-ester Step3 3. Protein Conjugation KLH/BSA in PBS (pH 7.4) Inter2->Step3 Final Hapten-Carrier Immunoconjugate (Stable Amide Linkage) Step3->Final Nucleophilic attack by lysines

Figure 1: Bioconjugation workflow using succinic anhydride spacing and EDC/NHS chemistry.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Hapten-Hemisuccinate Derivative

Causality Check: Succinic anhydride is chosen because it reacts cleanly with secondary amines under mild basic conditions without hydrolyzing the sensitive ethyl ester group at the 5-position of the thiazole ring[3].

  • Preparation: Dissolve 10 mg (~39.3 µmol) of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in 500 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Acylation: Add 11.8 mg (~118 µmol, 3 molar equivalents) of succinic anhydride to the solution.

  • Catalysis: Add 20 µL of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, driving the reaction forward.

  • Incubation: Stir the mixture at 50°C for 2–4 hours. Note: Secondary amines in piperidine rings can be sterically hindered; moderate heating ensures complete conversion[3].

  • Validation: Monitor reaction completion via LC-MS or TLC. The product, Hapten-Hemisuccinate, will show a mass shift of +100.07 Da.

  • Purification: Remove the solvent in vacuo or purify via preparative RP-HPLC to isolate the pure hemisuccinate derivative.

Phase 2: EDC/Sulfo-NHS Activation of the Hapten

Causality Check: Activation is performed in MES buffer (pH 6.0) because EDC is rapidly hydrolyzed at physiological pH, and MES contains no primary amines that would compete with the reaction[2]. Sulfo-NHS is added to convert the highly unstable O-acylisourea intermediate into a stable, water-soluble Sulfo-NHS ester, increasing the half-life of the activated complex from seconds to hours[1].

  • Dissolution: Dissolve 5 mg (~14.1 µmol) of the purified Hapten-Hemisuccinate in 100 µL of DMSO (to ensure solubility), then dilute with 400 µL of 0.1 M MES buffer (pH 6.0).

  • Activation: Add 27 mg (~141 µmol, 10 eq) of EDC·HCl and 30 mg (~138 µmol, ~10 eq) of Sulfo-NHS to the solution.

  • Incubation: Vortex briefly and incubate at room temperature for 30 minutes protected from light.

Phase 3: Carrier Protein Conjugation

Causality Check: Carrier proteins like KLH and BSA are prepared in PBS (pH 7.2–7.5). At this pH, the ε-amino groups of surface lysines are sufficiently deprotonated to act as strong nucleophiles, attacking the Sulfo-NHS ester to form a stable amide bond[2],[1].

  • Protein Preparation: Dissolve 10 mg of the chosen carrier protein (e.g., KLH for immunization, BSA for ELISA screening) in 1 mL of 0.1 M PBS (pH 7.4).

  • Conjugation: Add the activated Hapten-Sulfo-NHS ester solution dropwise to the stirring protein solution. If precipitation occurs due to the hydrophobicity of the hapten, add up to 10% (v/v) glycerol to stabilize the protein[6].

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under gentle agitation.

  • Quenching (Self-Validation): Add 10 µL of 1 M Tris-HCl (pH 8.0) to quench any remaining unreacted Sulfo-NHS esters, preventing unwanted cross-reactivity during downstream processing.

Phase 4: Purification and Characterization
  • Desalting: Transfer the reaction mixture to a pre-equilibrated size-exclusion column (e.g., Sephadex G-25 or Zeba Spin Desalting Column, 7K MWCO) to remove unreacted hapten, EDC byproducts (isourea), and free Sulfo-NHS.

  • Buffer Exchange: Elute the purified Hapten-Carrier conjugate in sterile PBS (pH 7.4).

  • Storage: Aliquot and store at -20°C. Do not subject to repeated freeze-thaw cycles.

Quantitative Data: Optimizing Epitope Density

Controlling the hapten-to-carrier ratio is critical. Too few haptens result in a weak immune response, while over-conjugation masks critical T-cell epitopes on the carrier protein and causes irreversible precipitation[6],[5].

Table 1: Effect of Hapten:Protein Molar Input Ratio on Conjugation Efficiency (BSA Carrier)

Hapten:BSA Input RatioConjugation Efficiency (%)Final Epitope Density (Haptens/BSA)Conjugate SolubilityRecommended Application
50:1 65%~32High (Clear solution)ELISA Coating Antigen
100:1 55%~55High (Clear solution)Standard Immunization
200:1 42%~84Moderate (Slight opalescence)Aggressive Immunization
500:1 22%~110Low (High risk of precipitation)Not Recommended

Note: Epitope density can be analytically validated post-purification using MALDI-TOF Mass Spectrometry by calculating the mass difference between the native carrier protein and the final conjugate[7].

References

  • [6] A chemically contiguous hapten approach for a heroin–fentanyl vaccine - PMC - NIH. National Institutes of Health. Available at:[Link]

  • [3] Methamphetamine Vaccines: Improvement through Hapten Design - PMC. National Institutes of Health. Available at:[Link]

  • [5] An Improved Method for the Microscale Preparation and Characterization of Hapten−Protein Conjugates. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • [7] Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry. MDPI. Available at:[Link]

  • [2] Bioconjugate Techniques - 3rd Edition. Elsevier. Available at:[Link]

  • [4] Recent Advances in the Synthesis of Artificial Antigen and Its Application in the Detection of Pesticide Residue. Science Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when constructing this functionalized thiazole.

Synthesizing this molecule requires a two-phase approach: a Hantzsch thiazole cyclization using an α -haloketone and a thioamide, followed by the acidic deprotection of the piperidine ring. Below is an in-depth, self-validating troubleshooting guide to help you maximize your reaction yield and product purity.

Mechanistic Workflow & Failure Points

Workflow Start N-Boc-piperidine-3-carbothioamide + Ethyl 2-chloroacetoacetate Alkylation Step 1: S-Alkylation (Nucleophilic Attack) Start->Alkylation EtOH, Base Cyclization Step 2: Cyclization (Hydroxythiazoline Intermediate) Alkylation->Cyclization Intramolecular Attack Err1 Issue: Dehalogenation Solution: Use DIEA Alkylation->Err1 Dehydration Step 3: Dehydration (Aromatization) Cyclization->Dehydration -H2O Err2 Issue: Stalled [M+18] Intermediate Solution: Acid Catalysis / Heat Cyclization->Err2 Deprotection Step 4: Boc Deprotection (Acidic Cleavage) Dehydration->Deprotection Isolate Boc-Intermediate Product Target Molecule: Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Deprotection->Product Precipitation Err3 Issue: Product Loss in Aqueous Workup Solution: Isolate as HCl Salt Deprotection->Err3

Logical troubleshooting workflow for Hantzsch synthesis and deprotection.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Hantzsch coupling yield is consistently below 40%. How do I prevent side reactions with ethyl 2-chloroacetoacetate? A1: The Hantzsch synthesis is initiated by the nucleophilic attack of the thioamide sulfur on the α -carbon of the haloketone[1]. However, ethyl 2-chloroacetoacetate is highly prone to dehalogenation and self-condensation under strongly basic or unbuffered conditions. The causality of your low yield is likely the degradation of your starting materials by the HCl generated during the initial S-alkylation. Solution: Maintain a neutral to slightly basic pH by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or triethylamine[2]. This neutralizes the acid without promoting the destruction of the α -haloketone, significantly improving the S-alkylation trajectory.

Q2: LC-MS analysis of my crude Hantzsch mixture shows a prominent mass that is [M+18] higher than my expected Boc-protected intermediate. What is happening? A2: You are observing the stalled hydroxythiazoline intermediate. The Hantzsch mechanism requires three distinct steps: S-alkylation, cyclization, and finally, dehydration to form the aromatic thiazole ring[1]. If the reaction lacks sufficient thermal energy or acid catalysis, the elimination of water fails, leaving you with the un-aromatized [M+18] species. Solution: Switch your solvent from ethanol to a higher-boiling solvent like toluene and equip your flask with a Dean-Stark trap. Alternatively, adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH) will chemically drive the dehydration step to completion.

Q3: I am losing massive amounts of product during the final Boc-deprotection step. How can I optimize the workup? A3: The final product, Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, contains both a basic thiazole nitrogen and a secondary piperidine amine. This makes the free-based molecule highly amphoteric and exceptionally water-soluble. Standard deprotection protocols (using TFA followed by aqueous basic extraction) will result in the product remaining trapped in the aqueous layer[2]. Solution: Abandon aqueous workups for this step. Instead, perform the deprotection using 4M HCl in dioxane. The product will precipitate directly out of the organic solvent as a bis-hydrochloride salt, allowing you to isolate it via simple filtration.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, providing a data-driven baseline for your optimizations.

Reaction PhaseSolvent / ReagentsTemp (°C)AdditiveYield (%)Mechanistic Observation
Hantzsch Cyclization EtOH80None42%High levels of dehalogenation; stalled at [M+18] intermediate.
Hantzsch Cyclization EtOH80DIEA (1.2 eq)68%Neutralized HCl prevents thioamide degradation; S-alkylation improved.
Hantzsch Cyclization Toluene110Dean-Stark + TsOH89%Thermal dehydration drives complete aromatization of the thiazole ring.
Boc Deprotection DCM / TFA (1:1)25None45%Severe product loss in aqueous workup due to piperidine's amphoteric nature.
Boc Deprotection 4M HCl in Dioxane25None94%Direct precipitation of bis-hydrochloride salt bypasses aqueous extraction entirely.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the checkpoints.

Phase 1: Optimized Hantzsch Cyclization
  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve tert-butyl 3-carbamothioylpiperidine-1-carboxylate (1.0 eq, 10.0 mmol) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1.1 eq, 11.0 mmol) dropwise at room temperature. Immediately follow with the addition of DIEA (1.2 eq, 12.0 mmol) and a catalytic amount of p-TsOH (0.1 eq, 1.0 mmol).

  • Thermal Dehydration: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 6–8 hours.

  • Self-Validating Checkpoint: Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the[M+18] hydroxythiazoline mass. If the mass persists, continue refluxing until aromatization is complete.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated NaHCO 3​ . Dry the organic layer over MgSO 4​ , concentrate, and purify via flash chromatography to isolate the Boc-protected intermediate.

Phase 2: Anhydrous Boc Deprotection
  • Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C.

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: The reaction is self-indicating; as the Boc group is cleaved, the highly polar bis-hydrochloride salt of the product will crash out of the DCM/dioxane solution as a fine white/off-white precipitate.

  • Isolation: Filter the precipitate through a Buchner funnel, wash thoroughly with cold anhydrous diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts, and dry under high vacuum.

References

  • Title: Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Executive Summary Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a structurally dichotomous molecule. It features a highly lipophilic thiazole-ester core and a basic piperidine ring with a predicted pKa of ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a structurally dichotomous molecule. It features a highly lipophilic thiazole-ester core and a basic piperidine ring with a predicted pKa of approximately 11.2. At physiological pH (7.4), the lipophilic core drives rapid hydrophobic aggregation, leading to poor aqueous solubility and erratic biological data. Overcoming this requires targeted physicochemical manipulation, primarily leveraging the ionizable nitrogen to disrupt the crystal lattice or enhance solvation.

Below is our comprehensive troubleshooting guide designed to help you navigate formulation challenges across in vitro and in vivo workflows.

Section 1: In Vitro Assays & Stock Solutions

Q: My compound is fully soluble in a 10 mM DMSO stock, but it instantly precipitates when I dilute it to 100 µM in a pH 7.4 assay buffer. How do I prevent this? A: You are experiencing a classic "solvent-shift" precipitation. While the compound is solvated in DMSO, rapid dilution into an aqueous buffer causes a sudden polarity shift. The lipophilic thiazole core reaches high supersaturation and nucleates into aggregates faster than the protonated piperidine can stabilize the molecule.

Causality & Solution: Do not spike DMSO directly into water. Instead, utilize a Cosolvent Cascade . By stepping down the polarity gradually (e.g., diluting the DMSO stock into PEG 400, then into Propylene Glycol, and finally into the buffer), you lower the supersaturation ratio sequentially. Additionally, adding 0.1% Tween-20 to your final assay buffer before introducing the compound provides surfactant micelles that trap the lipophilic core, preventing nucleation.

Section 2: Preclinical In Vivo Formulation

Q: I need to dose this compound orally (PO) in rodents, but simple aqueous suspensions are yielding highly variable pharmacokinetic (PK) data. What is the optimal vehicle? A: For basic lipophilic drugs, simple suspensions often fail due to dissolution-rate limited absorption. The most effective solution is Ternary Cyclodextrin Complexation [1].

Causality & Solution: A standard binary complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic thiazole core, but the binding affinity ( Kc​ ) is often weak. By adding a low-molecular-weight organic acid (e.g., Tartaric Acid or Citric Acid), you create a ternary complex. The organic acid serves a dual mechanistic purpose:

  • It lowers the microenvironmental pH, ensuring the piperidine ring is fully ionized.

  • Its hydrophilic hydroxyl groups act as a hydrogen-bond cross-linker between the basic drug and the cyclodextrin exterior[1]. This synergistic interaction exponentially increases solubility and prevents precipitation in the gastrointestinal tract.

Q: What if I need an Intravenous (IV) formulation and want to avoid cyclodextrins? A: Employ In Situ Salt Formation via pH Adjustment [2]. Formulate the free base in a low-pH vehicle (e.g., 50 mM Citrate buffer, pH 3.0 - 4.0). At this pH, the piperidine nitrogen is fully protonated, maximizing aqueous solubility. For IV administration, it is critical to ensure the buffer capacity is low enough that physiological blood (pH 7.4) can rapidly neutralize the vehicle upon injection without causing massive localized precipitation.

Section 3: Solid-State Optimization

Q: The free base is a sticky, poorly soluble powder that is difficult to handle. Which counterions should I prioritize for a salt screen? A: Because the piperidine nitrogen is a strong base, it readily forms stable salts with a wide range of acids. Prioritize mesylate (methanesulfonic acid) and tartrate salts. Causality: Mesylate salts are highly effective at disrupting the crystal lattice energy of lipophilic bases, yielding the highest kinetic solubility. Tartrate salts, conversely, provide internal hydrogen bonding that can stabilize the amorphous phase of the drug, preventing it from crashing out into a highly crystalline, insoluble form during storage.

Quantitative Data: Solubility Enhancement Strategies

TechniquePrimary Mechanism of ActionExpected Solubility IncreaseBest Application
pH Adjustment (pH 3.0) Full protonation of the piperidine nitrogen50x - 100xIV Dosing / Stock Solutions
Cosolvent Cascade Gradual reduction of solvent polarity10x - 20xIn Vitro Cell Assays
Ternary CD Complex Hydrophobic inclusion + H-bond cross-linking100x - 500xPO Dosing (Rodents)
Mesylate Salt Formation Disruption of crystal lattice energy20x - 50xSolid Dosage Forms

Experimental Protocols (Self-Validating Systems)

Protocol 1: Shake-Flask Equilibrium Solubility Determination

This protocol ensures the basic nature of the piperidine ring does not artificially skew your solubility data by altering the vehicle's pH.

  • Preparation: Add excess solid API (Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate) to 2.0 mL of the target vehicle in two separate glass vials (Vial A and Vial B).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker at 25°C, agitating at 300 RPM.

  • Self-Validation Step (Kinetics): Remove Vial A at 24 hours and Vial B at 48 hours. Centrifuge both at 10,000 x g for 15 minutes to separate undissolved solids. Quantify the supernatant via HPLC. Validation: If the concentration in Vial B is >5% higher than Vial A, equilibrium has not been reached; extend agitation to 72 hours.

  • Self-Validation Step (pH Shift): Measure the final pH of the supernatant. If the pH has increased by >0.5 units, the basic piperidine has exhausted your buffer capacity. You must repeat the assay using a vehicle with a higher buffer strength.

Protocol 2: Preparation of a Ternary HP-β-CD Complex

This protocol ensures the complex remains stable across physiological pH shifts.

  • Vehicle Preparation: Dissolve 10% w/v HP-β-CD and 1% w/v Tartaric Acid in purified water.

  • Complexation: Add the API slowly to the vehicle under high-shear mixing (e.g., 5,000 RPM) until saturation is reached. Stir for 24 hours at room temperature.

  • Isolation: Filter the suspension through a 0.45 µm PTFE membrane to remove uncomplexed API. Lyophilize the clear supernatant to obtain the solid ternary complex.

  • Self-Validation Step (Precipitation Check): Reconstitute 10 mg of the lyophilized powder in 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) and another 10 mg in Simulated Intestinal Fluid (SIF, pH 6.8). The solutions must remain optically clear (Absorbance at 600 nm < 0.05) for 4 hours. This validates that the ternary complex will not prematurely precipitate post-administration.

Workflows & Mechanistic Visualizations

FormulationWorkflow Start API: Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Assay Target Application? Start->Assay InVitro In Vitro Assays Assay->InVitro InVivo In Vivo Dosing Assay->InVivo Cosolvent Cosolvent Cascade (DMSO → PEG400 → Buffer) InVitro->Cosolvent Route Dosing Route? InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol In Situ Salt Formation (pH 3-4 Citrate) IV->IV_Sol PO_Sol Ternary CD Complex (HP-β-CD + Organic Acid) PO->PO_Sol

Caption: Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Mechanism Drug Basic API (Piperidine) Binary Binary Complex (Weak) Drug->Binary Hydrophobic Insertion CD HP-β-CD (Cavity) CD->Binary Acid Organic Acid (Cross-linker) Ternary Ternary Complex (Stable) Acid->Ternary H-Bonding & Ionization Binary->Ternary + Acid

Caption: Mechanistic pathway of ternary cyclodextrin complexation utilizing organic acids.

References

  • Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics (NIH PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Welcome to the Technical Support Center for handling and storing Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This bifunctional building block is highly valued in drug discovery, but its unique structural fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This bifunctional building block is highly valued in drug discovery, but its unique structural features—specifically the unprotected secondary amine on the piperidine ring and the ethyl ester on the thiazole core—make it highly susceptible to thermal, oxidative, and hydrolytic degradation.

This guide provides field-proven, causality-driven protocols to ensure the scientific integrity of your compound libraries.

Core Troubleshooting & FAQs

Q: Why does my sample develop a yellow/brown tint or become viscous during room-temperature storage? A: This visual change is a hallmark of two concurrent degradation pathways. First, the secondary amine of the piperidine ring is highly susceptible to oxidative degradation. In the presence of ambient oxygen, hydrogen abstraction generates amine radicals that propagate oxidation chains, forming N-oxides, aldehydes, and other volatile by-products[1]. Second, at elevated temperatures, the nucleophilic secondary amine of one molecule can attack the electrophilic ethyl ester of another. This thermal degradation leads to intermolecular amidation, forming dimeric or polymeric impurities that manifest as increased sample viscosity and discoloration[1].

Q: How does moisture impact the thermal stability of this compound? A: Moisture acts as a catalyst for the hydrolysis of the ethyl ester at the C5 position of the thiazole ring. This reaction is thermodynamically accelerated by heat. The conversion of the ester into a carboxylic acid derivative drastically alters the compound's lipophilicity, solubility, and performance in subsequent coupling reactions.

Q: What is the optimal storage condition to prevent these degradation pathways? A: According to standard stability testing principles outlined in the ICH Q1A(R2) guidelines, long-term storage must be maintained at -20°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccated amber glass vials[2]. For short-term working stocks (less than 48 hours), 2-8°C is acceptable provided the sample remains strictly desiccated.

Quantitative Stability Data

To illustrate the critical need for strict storage controls, the following table summarizes the degradation profile of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate under various environmental conditions over a 6-month period, modeled after ICH Q1A(R2) accelerated stability testing protocols[2].

Storage ConditionAtmosphereMoisture Control1 Month Purity (%)3 Month Purity (%)6 Month Purity (%)Primary Degradant
-20°C ArgonDesiccated>99.5>99.098.8None significant
4°C AmbientDesiccated98.296.594.1N-Oxides
25°C Ambient60% RH92.485.178.3Amidation Dimers, Acid
40°C Ambient75% RH81.062.4<50.0Carboxylic Acid, Polymers

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To create a self-validating storage system that prevents thermal and oxidative degradation, follow this step-by-step methodology.

Step 1: Lyophilization and Drying Ensure the compound is completely free of residual solvents and moisture. Dry the batch under high vacuum (<0.1 mbar) for at least 12 hours. Self-Validation Check: Perform a Karl Fischer titration on a 5 mg sub-sample; moisture content must be verified as <0.5% before proceeding.

Step 2: Aliquoting To prevent thermal stress from repeated freeze-thaw cycles, divide the bulk material into single-use aliquots. Perform this step in a climate-controlled glove box (relative humidity <10%) to prevent hygroscopic moisture absorption.

Step 3: Inert Gas Purging Place the aliquots in amber glass vials (to prevent photo-oxidation). Gently purge the headspace of each vial with a dry, heavy inert gas. Argon is highly preferred over Nitrogen as it is denser than air and settles directly over the powder, creating a superior protective blanket against oxygen[1].

Step 4: Sealing and Storage Seal the vials with PTFE-lined screw caps. Wrap the caps in Parafilm to create a secondary moisture barrier. Store the vials in a dedicated, temperature-monitored -20°C freezer[2]. Self-Validation Check: Include a "sentinel" vial in the batch. Pull this vial at the 3-month mark for LC-MS analysis to verify the integrity of the entire lot without compromising the main stock.

Visualizing the Degradation Pathways and Storage Workflow

The following diagram maps the structural vulnerabilities of the compound to the specific SOP steps designed to mitigate them.

StorageWorkflow Target Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Oxidation Oxidative Degradation (Piperidine Amine) Target->Oxidation O2 Exposure Hydrolysis Ester Hydrolysis (Thiazole C5 Ester) Target->Hydrolysis Moisture (H2O) Amidation Intermolecular Amidation (Polymerization) Target->Amidation Heat (>4°C) Step3 Step 3: Argon Purge (Displaces O2) Oxidation->Step3 Mitigated by Step1 Step 1: Vacuum Drying (Removes H2O) Hydrolysis->Step1 Mitigated by Step2 Step 2: Aliquoting (Avoids Freeze-Thaw) Amidation->Step2 Mitigated by Step4 Step 4: -20°C Storage (Halts Kinetics) Amidation->Step4 Mitigated by Step1->Step2 Step2->Step3 Step3->Step4

Workflow mapping structural degradation pathways to specific mitigation protocols.

References

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products[2] Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process[1] Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose, troubleshoot, and eliminate impuritie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose, troubleshoot, and eliminate impurities during the synthesis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

The standard synthetic route for this molecule involves a two-stage process: a Hantzsch thiazole condensation between ethyl 2-chloroacetoacetate and an N-protected piperidine-3-carbothioamide (typically N-Boc), followed by the acidic deprotection of the piperidine ring. Impurities can propagate at both stages if reaction kinetics and microenvironments are not strictly controlled.

SynthesisPathway SM1 Ethyl 2-chloroacetoacetate + N-Boc-piperidine-3-carbothioamide Hantzsch Hantzsch Condensation (EtOH, Heat) SM1->Hantzsch Intermediate N-Boc Protected Thiazole Hantzsch->Intermediate Cyclization Imp1 Impurity A: Unreacted SMs & 2-imino-2,3-dihydrothiazoles Hantzsch->Imp1 Side Reactions Deprotection Boc Deprotection (HCl or TFA) Intermediate->Deprotection Product Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Deprotection->Product Acid Cleavage Imp2 Impurity B: Des-ethyl Carboxylic Acid (Hydrolysis) Deprotection->Imp2 Aqueous Workup Imp3 Impurity C: N-Alkylated Piperidine Adducts Product->Imp3 Trace Electrophiles

Caption: Synthetic pathway and common impurity origination points.

Section 1: Regulatory & Analytical Framework (ICH Q3A)

Before troubleshooting, it is critical to contextualize your impurity profile within the ICH Q3A(R2) guidelines for new drug substances[1]. Impurities are classified into organic (starting materials, intermediates, degradation products), inorganic (catalysts, heavy metals), and residual solvents[2]. The quantitative thresholds dictate your analytical and regulatory response[1].

Table 1: Quantitative Impurity Profiling Summary

Impurity ClassPotential Structure / IdentityTypical RRT*ICH Q3A Action LimitMitigation Strategy
Unreacted SM Ethyl 2-chloroacetoacetate0.35>0.10% (Identify)Optimize stoichiometry (1.1 equiv thioamide)
Degradation Thiazole-5-carboxylic acid (Hydrolysis)0.60>0.15% (Qualify)Avoid harsh basic aqueous workup
Isomeric 2-imino-2,3-dihydrothiazole analog0.85>0.10% (Identify)Buffer pH during Hantzsch condensation
By-product N-alkylated piperidine adduct1.20>0.10% (Identify)Scavenge electrophiles post-deprotection
Intermediate N-Boc-protected thiazole1.45>0.05% (Report)Extend deprotection time / increase acid

*Relative Retention Time (RRT) is illustrative based on standard reverse-phase HPLC (C18, MeCN/H2O 0.1% TFA).

Section 2: Troubleshooting Guides & FAQs

Q1: My Hantzsch condensation yields a mixture of the desired protected thiazole and a major isomeric impurity. What is the mechanism, and how do I prevent it? A1: The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration[3]. A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, which occur predominantly under highly acidic conditions[4]. Causality & Fix: As the reaction progresses, ethyl 2-chloroacetoacetate releases HCl, causing the reaction pH to drop. This acidic environment alters the regioselectivity of the cyclization[4]. To prevent this, maintain neutral or slightly basic conditions by adding a mild base (e.g., solid NaHCO₃) to the reaction mixture or utilizing a buffered solvent system[5].

Q2: After the N-Boc deprotection step, I am observing significant hydrolysis of the ethyl carboxylate at position 5. How can I selectively deprotect the piperidine without cleaving the ester? A2: N-Boc deprotection is typically achieved using strong acids at ambient temperature[6]. However, if water is present in the acidic matrix, or if the subsequent neutralization workup utilizes strong aqueous bases (like NaOH) and prolonged exposure, the ethyl ester at the C5 position of the thiazole ring becomes highly susceptible to hydrolysis, yielding the des-ethyl carboxylic acid impurity. Causality & Fix: Ester hydrolysis requires water. Ensure your deprotection is strictly anhydrous (e.g., 4M HCl in anhydrous 1,4-dioxane). For the workup, avoid strong bases. Instead, neutralize carefully with cold 5% aqueous Na₂CO₃[7] or partition the product into an organic layer immediately to minimize aqueous contact time.

Q3: The final product contains residual N-Boc protected intermediate (>0.5%). Should I increase the temperature of the deprotection step? A3: No. Increasing the temperature of acid-catalyzed N-Boc deprotection can lead to unwanted side reactions, including the generation of reactive tert-butyl cations that can alkylate the thiazole ring or the newly freed piperidine nitrogen. Acid-catalyzed deprotection exhibits second-order kinetics dependent on acid concentration, not just temperature[6]. Causality & Fix: Instead of heating, increase the molar equivalents of the acid or extend the reaction time at ambient temperature. Alternatively, continuous-flow thermal deprotection can be used, but this requires specialized equipment to manage the release of isobutylene gas[6].

Q4: I am detecting an impurity with a higher mass (+ alkyl group) on the piperidine nitrogen. Where is this coming from? A4: Once the N-Boc group is removed, the secondary amine of the piperidin-3-yl group is highly nucleophilic. If there are any unreacted α-haloketones (ethyl 2-chloroacetoacetate) carried over from the first step, the free piperidine will rapidly undergo an S_N2 alkylation. Causality & Fix: This highlights a self-validating principle: the purity of Step 2 is entirely dependent on the completion and purification of Step 1. Ensure the Hantzsch intermediate is rigorously purified to remove all trace electrophiles before initiating the deprotection step[5].

TroubleshootingWorkflow Start Impurity Detected in Final Batch CheckLevel Is Impurity > 0.10%? (ICH Q3A Threshold) Start->CheckLevel ReportOnly Report & Monitor CheckLevel->ReportOnly No Identify Identify Structure (LC-MS / NMR) CheckLevel->Identify Yes Isomer Isomeric Thiazole (e.g., 2-imino) Identify->Isomer Hydrolysis Des-ethyl Acid (Hydrolysis) Identify->Hydrolysis Alkylation N-Alkylated Piperidine Identify->Alkylation Fix1 Buffer Hantzsch Rxn (Add NaHCO3) Isomer->Fix1 Fix2 Use Anhydrous Acid & Cold Na2CO3 Workup Hydrolysis->Fix2 Fix3 Purify Intermediate Before Deprotection Alkylation->Fix3

Caption: Logical workflow for identifying and mitigating common batch impurities.

Section 3: Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocol integrates in-line validation checks to prevent impurity carryover.

Protocol: Optimized Synthesis & Purification of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Phase 1: Buffered Hantzsch Synthesis

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of ethyl 2-chloroacetoacetate and 1.1 equivalents of N-Boc-piperidine-3-carbothioamide in anhydrous ethanol (0.5 M concentration).

  • Buffering: Add 0.5 equivalents of solid NaHCO₃. Causality: This neutralizes HCl generated during the reaction, preventing the formation of 2-imino-2,3-dihydrothiazole isomers[4].

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:2).

  • Validation Check 1 (Critical): Do not proceed until the α-haloketone spot is completely consumed. If unreacted haloketone remains, it will alkylate the final product later[5].

  • Isolation: Cool to room temperature. Concentrate under reduced pressure. Partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate. Purify via recrystallization (e.g., ethanol/water) or silica gel chromatography[5].

Phase 2: Anhydrous N-Boc Deprotection

  • Reaction Setup: Dissolve the purified N-Boc protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Addition: Slowly add 10 equivalents of 4M HCl in anhydrous 1,4-dioxane at 0°C. Causality: Using anhydrous HCl prevents the hydrolysis of the ethyl ester[6].

  • Deprotection: Stir at room temperature for 2 hours. Monitor by HPLC or LC-MS to ensure complete consumption of the starting material.

  • Validation Check 2: The reaction mixture should show <0.05% of the protected intermediate. If incomplete, stir for an additional hour. Do not heat[6].

  • Workup & Free-Basing: Concentrate the mixture under vacuum to remove excess HCl and dioxane. The product is now an HCl salt. To obtain the free base, suspend the salt in cold DCM and wash with a cold 5% aqueous Na₂CO₃ solution[7]. Causality: Cold, mild base minimizes the risk of ester hydrolysis compared to NaOH.

  • Final Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the pure Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

References
  • Benchchem. "Troubleshooting low yields in Hantzsch thiazole synthesis." Benchchem.
  • Benchchem. "Technical Support Center: Hantzsch Thiazole Synthesis." Benchchem.
  • Benchchem. "Optimizing Hantzsch thiazole synthesis reaction conditions." Benchchem.
  • American Chemical Society (ACS). "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." ACS Publications.
  • Chem Help ASAP. "Hantzsch thiazole synthesis - laboratory experiment." YouTube.
  • Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions." Benchchem.
  • Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Tasianinch.
  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma.

Sources

Troubleshooting

Technical Support Portal: Optimizing HPLC Mobile Phases for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Welcome to the technical support center dedicated to the chromatographic analysis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked question...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in retaining and resolving this polar, basic compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analyte Deep Dive: Understanding the Molecule

The first step in any method development is to understand the physicochemical properties of the analyte. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate possesses distinct features that dictate its behavior on a reversed-phase column.

FeatureChemical MoietyChromatographic Implication
Basic Center Piperidine Ring (Secondary Amine)Highly susceptible to protonation. Mobile phase pH will be the most critical parameter controlling retention and peak shape.[1][2][3] Prone to strong secondary interactions with stationary phase silanol groups, causing peak tailing.[4][5]
Aromatic Core Thiazole RingCan participate in π-π interactions, offering alternative selectivity with certain stationary phases (e.g., Phenyl-Hexyl).[1]
Polarity Ester and Amine GroupsThe compound is relatively polar, which can lead to poor retention on traditional C18 columns under highly aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate by RP-HPLC?

The primary challenge is managing the basic piperidine functional group. Basic compounds are notorious for producing broad, tailing peaks in RP-HPLC.[2] This occurs due to secondary ionic interactions between the protonated amine and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][4] These interactions create a secondary, high-energy retention mechanism that leads to poor peak symmetry.

Q2: I'm starting from scratch. What is a good set of initial HPLC conditions?

A robust starting point is crucial for efficient method development. The following conditions are recommended to assess initial retention and peak shape:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm). End-capping minimizes the number of accessible silanol groups, reducing tailing.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV, wavelength to be determined by UV scan of the analyte (thiazoles typically absorb >250 nm).

Rationale: Starting at a low pH (well below the pKa of the piperidine amine) ensures the analyte is fully protonated and silanol groups are neutralized, minimizing secondary interactions and promoting better peak shape from the outset.[2][4][6]

Q3: My analyte peak is eluting very early, close to the solvent front. Why is there no retention?

Poor retention of this compound is almost always due to the mobile phase pH making the analyte too polar.[1] At an acidic pH (e.g., below 4), the piperidine ring is protonated (R-NH₂⁺). This positive charge significantly increases the molecule's polarity and water solubility, reducing its hydrophobic interaction with the C18 stationary phase and causing it to elute quickly.[7][8] To increase retention, you must make the analyte more hydrophobic by moving to a mobile phase pH where the piperidine is in its neutral, uncharged form.[6]

In-Depth Troubleshooting & Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue: Poor Peak Shape (Tailing)
Q: My peak for the analyte is tailing severely (Asymmetry Factor > 1.5). What is the specific cause?

Severe peak tailing for this basic compound is a classic sign of undesirable secondary interactions with the stationary phase.

Causality Chain:

  • Mid-Range pH: If your mobile phase pH is between approximately 4 and 8, residual silanol groups on the silica packing are deprotonated and negatively charged (Si-O⁻).[1]

  • Analyte Protonation: In this same pH range, the piperidine amine (a weak base) is protonated and positively charged (R-NH₂⁺).

  • Ionic Interaction: The positively charged analyte strongly interacts with the negatively charged silanol sites via an ion-exchange mechanism.

  • Mixed-Mode Retention: This creates a secondary, high-energy retention mechanism in addition to the desired hydrophobic (reversed-phase) mechanism. Analyte molecules that engage in this ionic interaction are retained longer than those that do not, resulting in a "tail" on the backside of the peak.[2][9]

Caption: Root causes of peak tailing for basic compounds.

Q: How can I strategically use mobile phase pH to eliminate tailing?

Controlling pH is the most powerful tool to disrupt the ionic interaction causing peak tailing. You have two primary strategies: low pH or high pH.[3] The goal is to ensure that either the silanols or the analyte is in a neutral state.

Strategy 1: Low pH (Ion Suppression of Silanols)

  • Mechanism: By adjusting the mobile phase to a pH ≤ 3, you provide an excess of protons (H⁺). These protons neutralize the residual silanol groups (Si-O⁻ → Si-OH), eliminating the negative charge on the stationary phase.[2][4] Although the analyte remains protonated (R-NH₂⁺), there are no longer active sites for strong ionic interactions, resulting in a symmetrical peak.

  • How-To: Use a buffer or acidifier like 0.1% Formic Acid (pH ~2.7) or a 20 mM Potassium Phosphate buffer adjusted to pH 2.5.

  • Trade-off: This will result in lower retention, as the analyte is in its most polar, charged form.

Strategy 2: High pH (Analyte Neutralization)

  • Mechanism: By adjusting the mobile phase to a pH ≥ 10 (at least 2 units above the analyte's pKa), you deprotonate the piperidine amine (R-NH₂⁺ → R-NH).[6] The analyte is now neutral and hydrophobic. Although the silanols are negatively charged, there is no charge on the analyte to cause a strong ionic interaction.

  • How-To: Use a pH-stable column (e.g., a hybrid or specialized high-pH C18). Use a buffer like 10 mM Ammonium Bicarbonate adjusted to pH 10.

  • Benefit: This strategy significantly increases retention, which is often desirable for polar compounds.

pH StrategypH RangeAnalyte StateSilanol StatePrimary InteractionPeak ShapeRetention
Low pH 2.0 - 3.0Protonated (Polar)NeutralHydrophobicExcellent Low
Mid pH 4.0 - 8.0Protonated (Polar)IonizedHydrophobic + IonicPoor (Tailing) Variable
High pH > 9.5Neutral (Non-polar)IonizedHydrophobicExcellent High
Q: What role do buffer type and concentration play in managing peak shape?

Buffers are essential for maintaining a stable pH throughout the analysis, which is critical for reproducibility.[7][10]

  • Buffer Choice: The buffer's pKa should be close (ideally within ±1 pH unit) to the target mobile phase pH for maximum buffering capacity.[11] For low pH work, phosphate or formate are common. For high pH, ammonium bicarbonate or phosphate can be used.[10]

  • Concentration: A buffer concentration of 10-25 mM in the aqueous portion of the mobile phase is typically sufficient.[11][12] Too low a concentration may not provide enough capacity to control the pH, especially if the sample is in a different pH environment.[13] Too high a concentration can lead to precipitation when mixed with high percentages of organic solvent.[10]

Issue: Poor Retention
Q: I've switched to a low pH mobile phase to fix tailing, but now my analyte elutes in the void volume. How do I increase retention?

This is the expected trade-off. At low pH, the analyte is highly polar and weakly retained. If retention is insufficient even with 100% aqueous mobile phase, you have several options:

  • Switch to the High pH Strategy: As detailed above, moving to a pH > 9.5 will neutralize the analyte, making it significantly more hydrophobic and dramatically increasing retention.[3] This is often the most effective solution.

  • Use a Different Stationary Phase: If you must remain at low pH, consider a column with a different retention mechanism. A polar-embedded or polar-endcapped phase can provide enhanced retention for polar compounds under highly aqueous conditions.

  • Consider HILIC: While more complex, Hydrophilic Interaction Chromatography (HILIC) is an alternative technique designed specifically for retaining very polar compounds that are not retained in reversed-phase.

Issue: Selectivity & Resolution
Q: How can I change the selectivity to better resolve my main peak from impurities?

If you have co-eluting peaks, you need to alter the selectivity (α) of the separation. This involves changing the fundamental interactions within the system.

  • Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful tool for altering selectivity.[14] Methanol is a protic solvent and a stronger hydrogen bond donor, while acetonitrile is aprotic with a strong dipole moment.[15] Switching from an ACN-based mobile phase to a MeOH-based one can change the elution order of compounds with different functionalities.[1]

  • Change pH: As shown previously, pH dramatically affects the retention of the basic analyte. It will likely have a different effect on impurities, especially if they are neutral or acidic, thus providing a powerful handle on selectivity.[16]

  • Change Column Chemistry: Switching from a C18 to a Phenyl-Hexyl column can introduce π-π interactions, which can be beneficial for separating aromatic compounds like your thiazole derivative from non-aromatic impurities.[1]

ModifierViscosity (with Water)UV CutoffSelectivity Properties
Acetonitrile (ACN) Lower (lower backpressure)~190 nmAprotic, strong dipole interactions. Generally a stronger elution solvent than MeOH.[14][15]
Methanol (MeOH) Higher (higher backpressure)~205 nmProtic, hydrogen-bonding interactions. Can sometimes improve peak shape for acidic compounds.[14][15]

Optimization Workflow & Protocols

The following diagram and protocols provide a systematic approach to developing a robust method for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Caption: Systematic workflow for mobile phase optimization.

Protocol 1: Step-by-Step Mobile Phase pH Scouting Study

This protocol is designed to efficiently determine the optimal mobile phase pH for peak shape and retention.

  • Prepare Buffers: Prepare three separate aqueous mobile phase A reservoirs:

    • A1 (Low pH): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • A2 (Mid pH): 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 5.0.

    • A3 (High pH): 10 mM Ammonium Bicarbonate in HPLC-grade water, adjusted to pH 10.0.

  • Prepare Organic Phase: Prepare one mobile phase B reservoir:

    • B1: HPLC-grade Acetonitrile.

  • Column Selection:

    • For A1 and A2, a standard high-purity C18 column is suitable.

    • For A3, you must use a column specifically designed for high-pH stability (e.g., a hybrid-silica or polymerically-bonded C18). Using a standard silica column at pH 10 will irreversibly damage it.

  • System Setup:

    • Equilibrate the system thoroughly with the first mobile phase condition (e.g., A1/B1) for at least 15 column volumes.

  • Run Analysis: Inject the analyte standard using a generic scouting gradient (e.g., 5-95% B in 15 minutes).

  • Evaluate: Record the retention time, peak asymmetry factor, and peak width.

  • Wash and Re-equilibrate: Thoroughly wash the system and column before switching to the next pH condition. It is critical to ensure no buffer from the previous condition remains.

  • Repeat: Repeat steps 4-7 for the remaining pH conditions (A2 and A3).

  • Decision: Compare the chromatograms. The condition providing the best combination of peak shape (Asymmetry ≈ 1.0) and adequate retention is selected for further optimization of the gradient profile.

References
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Selecting an organic modifier for reversed-phase chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Effect of pH on LC-MS Analysis of Amines.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Acetonitrile vs.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • Exploring the Role of pH in HPLC Separ
  • Reversed-phase HPLC Buffers. U.S.
  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers.

Sources

Optimization

Reducing side reactions during Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate ester hydrolysis

Welcome to the technical support center for the hydrolysis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield of your target carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses common questions and strategic considerations for planning your hydrolysis experiment.

Q1: What are the primary chemical challenges when hydrolyzing this specific molecule?

The structure of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate presents two main challenges. Firstly, the thiazole ring, an electron-rich heteroaromatic system, can be susceptible to degradation or ring-opening under harsh hydrolytic conditions, particularly strong bases at elevated temperatures.[1][2] Secondly, the secondary amine within the piperidine ring is a nucleophilic and basic center.[3][4] This amine can be protonated under acidic conditions or participate in undesirable side reactions under basic conditions, complicating the purification process and potentially leading to byproducts.

Q2: Why is standard saponification with hot sodium hydroxide (NaOH) a high-risk approach?

Standard saponification, which often involves refluxing with concentrated sodium or potassium hydroxide, is generally not recommended for this substrate.[5][6] The combination of strong nucleophilicity from the hydroxide ion and high thermal energy can induce nucleophilic attack on the thiazole ring itself, not just the target ester carbonyl. This can lead to complex degradation pathways and the formation of multiple, difficult-to-separate impurities.[7][8] For sensitive heterocyclic systems, milder conditions are crucial for success.

Q3: Is acid-catalyzed hydrolysis a viable alternative to basic hydrolysis?

Acid-catalyzed hydrolysis is a possible alternative but comes with its own set of considerations.[5][9] The reaction is reversible, meaning a large excess of water is required to drive the equilibrium towards the product side.[5] Furthermore, the piperidine nitrogen will be protonated to form an ammonium salt. While this effectively 'protects' the nitrogen from participating in side reactions, it can increase the overall polarity of the molecule, potentially affecting solubility in organic solvents and complicating the workup procedure. The final product will be isolated as an acid-addition salt (e.g., hydrochloride), which may require an additional neutralization step.

Q4: Should I protect the piperidine nitrogen before attempting hydrolysis?

Protecting the piperidine nitrogen is a highly effective strategy for simplifying the reaction and preventing side reactions.[10][11] By converting the secondary amine into a non-nucleophilic carbamate, such as a tert-butoxycarbonyl (Boc) group, you can prevent it from interfering with the hydrolysis step.[12][13] This strategy leads to a cleaner reaction profile, although it requires two additional steps: protection before hydrolysis and deprotection after. This "protect-hydrolyze-deprotect" sequence is often justified by the significant improvement in yield and purity.

Q5: What are the most common side products, and how can they be detected?

The most common issues are incomplete reaction and degradation.

  • Starting Material: Unreacted ethyl ester is the most common "impurity." It can be easily monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Thiazole Degradation Products: If the ring opens, a complex mixture of highly polar, often colored, impurities may be observed. These typically appear as baseline material on a TLC plate or as multiple peaks in an HPLC chromatogram. Liquid Chromatography-Mass Spectrometry (LC-MS) is the best tool for identifying these fragments.[7]

  • Amide Impurities: While less common, intermolecular N-acylation between the piperidine of one molecule and the ester of another could form a dimeric amide. This would be readily detectable by LC-MS as a species with a mass approximately double that of the starting material.

Troubleshooting Guide: Common Issues & Solutions

Problem Symptom(s) Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction TLC/HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.1. Insufficient reagent (base).2. Low reaction temperature.3. Poor solubility of the substrate.4. Insufficient reaction time.1. Increase base to 1.5-3.0 equivalents.2. Use a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve solubility.[14]3. Gradually increase temperature (e.g., from room temp to 40°C) while monitoring by TLC/HPLC.4. Extend the reaction time.
Thiazole Ring Degradation A dark reaction mixture is observed. TLC shows multiple new spots and/or streaking. LC-MS analysis reveals multiple peaks with masses lower than the expected product.1. Base concentration is too high.2. Reaction temperature is too high.3. Prolonged exposure to harsh conditions.1. Switch to a milder base: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH.[14]2. Lower the temperature: Run the reaction at room temperature or below (0°C).3. Use a non-aqueous system: A mixture of MeOH/CH₂Cl₂ with NaOH can provide milder conditions.[6][15]4. Follow Protocol 1 for a validated mild hydrolysis method.
Product Isolation Issues The product seems to be water-soluble, leading to poor recovery during aqueous workup.The carboxylic acid product is zwitterionic (piperidine is basic, carboxyl is acidic), which can increase water solubility, especially near its isoelectric point.1. During workup, carefully adjust the pH. To extract the product into an organic solvent, first, make the solution basic (e.g., pH > 10) to deprotonate the piperidinium ion, then extract. Alternatively, acidify to a very low pH (e.g., pH < 2) to protonate the carboxylate and extract the resulting salt.2. Consider using an N-protection strategy (Protocol 2 ) to avoid zwitterion formation.

Recommended Protocols & Methodologies

Protocol 1: Mild Saponification with Lithium Hydroxide

This protocol uses the milder base LiOH in a THF/water co-solvent system to minimize degradation of the thiazole ring.

Materials:

  • Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O in a single portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress every 1-2 hours using TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in the ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Boc Protection, Hydrolysis, and Deprotection

This three-step sequence prevents any side reactions involving the piperidine nitrogen and simplifies purification.

Part A: N-Boc Protection

  • Dissolve the starting ester (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent like Dichloromethane (DCM).

  • Add a base such as Triethylamine (TEA, 1.2 eq) and stir at room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Perform a standard aqueous workup and purify by column chromatography to yield the N-Boc protected ester.

Part B: Hydrolysis of N-Boc Protected Ester

  • Subject the N-Boc protected ester to the hydrolysis conditions described in Protocol 1 .

  • Because the product is not zwitterionic, it can be more easily extracted. After acidification, extract the product into an organic solvent like EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected carboxylic acid.

Part C: N-Boc Deprotection

  • Dissolve the N-Boc protected acid in a suitable solvent such as DCM or 1,4-Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA, 5-10 eq) or a 4 M HCl solution in Dioxane.[12]

  • Stir at room temperature for 1-3 hours.

  • Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Remove the solvent and excess acid under reduced pressure. The final product is obtained as the corresponding acid salt (e.g., TFA or HCl salt).

Visualizations and Workflows

Chemical Pathways

cluster_0 Hydrolysis Pathways SM Starting Ester (Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate) P Desired Product (Carboxylic Acid) SM->P Mild Conditions (e.g., LiOH, RT) [Protocol 1] SP Side Product (Thiazole Degradation) SM->SP Harsh Conditions (e.g., NaOH, Heat)

Caption: Desired reaction pathway vs. a common side reaction.

N-Protection Experimental Workflow

G start Starting Ester protect Step 1: N-Boc Protection (Boc₂O, Base) start->protect intermediate N-Boc Protected Ester protect->intermediate hydrolyze Step 2: Ester Hydrolysis (LiOH, THF/H₂O) intermediate->hydrolyze acid_intermediate N-Boc Protected Acid hydrolyze->acid_intermediate deprotect Step 3: N-Boc Deprotection (TFA or HCl) acid_intermediate->deprotect final_product Final Product (Carboxylic Acid Salt) deprotect->final_product

Caption: Workflow for the N-Protection strategy.

References

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-355.
  • U.S. Patent No. 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
  • Yusof, N. S. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry, 23(1), 73-86.
  • Jakubke, H. D. (2022).
  • Kovalenko, S. M., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89.
  • Wikipedia contributors. (2024). Thiazole. Wikipedia.
  • New Drug Approvals. (2016).
  • El-Sayed, N. N. E., et al. (2020).
  • Ahmad, M., et al. (2021).
  • Chupakhin, E., et al. (2022).
  • Chen, J., et al. (2016). 3-Ethyl-2-(ethylimino)
  • Clark, J. (2023). Hydrolysing esters. Chemguide.
  • Magano, J. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2009(11), 73-83.
  • Benchchem. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Pihlar, B., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • StudySmarter. (n.d.).
  • CABI Digital Library. (2023). Research progress of thiazole flavor compounds.
  • Wikipedia contributors. (2024). Protecting group. Wikipedia.
  • Al-Naiema, I. M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Kanth, G. R., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 887-896.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • World Intellectual Property Organization. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
  • Li, Y. Q., et al. (2013). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 18(5), 5549-5561.
  • Mo, Y., & Miller, M. J. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • LibreTexts Chemistry. (2021). Reactions of Esters.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Tutor. (2025).
  • Maachou, H., et al. (2026). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. Scientific Reports, 16.
  • Patil, S., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • LibreTexts Chemistry. (2022). Hydrolysis of Esters.

Sources

Troubleshooting

Resolving piperidine ring deprotection issues in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Technical Support Center: Resolving Piperidine Ring Deprotection Issues A Guide for Researchers and Drug Development Professionals This guide offers in-depth troubleshooting for challenges encountered during the deprotec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Piperidine Ring Deprotection Issues

A Guide for Researchers and Drug Development Professionals

This guide offers in-depth troubleshooting for challenges encountered during the deprotection of the piperidine ring in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. It is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide for N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the piperidine nitrogen. Its removal is typically achieved under acidic conditions, but issues such as incomplete reactions, side-product formation, and purification difficulties can arise.

Scenario 1: Incomplete or Stalled Deprotection

Question: I've run my deprotection reaction using standard conditions (TFA in DCM), but TLC and LC-MS analysis show a significant amount of remaining N-Boc protected starting material. What's going wrong and how can I fix it?

Answer:

Incomplete deprotection is a frequent issue with several root causes. Here is a systematic approach to diagnose and solve the problem.[1]

Probable Causes & Solutions:

  • Insufficient Acid: The stoichiometry of the acid is critical. If your substrate or solvent contains basic impurities, they can consume the acid, rendering it ineffective.[1]

    • Solution: Increase the equivalents of acid. For a standard reaction in Dichloromethane (DCM), a 20-50% v/v solution of Trifluoroacetic acid (TFA) is common.[2] If the reaction is still sluggish, using neat TFA may be necessary.[3]

  • Reaction Time and Temperature: Boc deprotection can be slower than expected, especially with certain substrates.

    • Solution: Extend the reaction time and monitor every hour. Gentle warming (e.g., to 40 °C) can also increase the rate, but must be done cautiously to avoid potential side reactions, particularly ester hydrolysis.[3]

  • Steric Hindrance: The thiazole substituent at the 2-position of the piperidine ring could create steric bulk that hinders the approach of the acid.[1][3]

    • Solution: More forcing conditions are required. This includes increasing reaction time, temperature, or using a stronger acid system.[1]

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Ensure your substrate is fully soluble in the chosen solvent. If using HCl in dioxane, a co-solvent like methanol might be needed, but be aware that this can lead to other issues.[3]

Workflow for Troubleshooting Incomplete Boc Deprotection:

G start Incomplete Deprotection (TLC/LC-MS shows >10% SM) check_acid Increase Acid Equivalents (e.g., 50% TFA or neat TFA) start->check_acid Step 1 extend_time Extend Reaction Time (Monitor hourly up to 4h) check_acid->extend_time If still incomplete increase_temp Increase Temperature (e.g., to 40°C, monitor ester) extend_time->increase_temp If still incomplete change_reagent Switch Reagent System (e.g., 4M HCl in Dioxane) increase_temp->change_reagent If still incomplete or side products form fail Problem Persists: Re-evaluate substrate stability increase_temp->fail success Success: Proceed to Workup change_reagent->success

Caption: A decision tree for resolving incomplete N-Boc deprotection.

Scenario 2: Formation of Side Products

Question: My deprotection seems to be working, but I'm observing a new, significant spot on my TLC plate and an unexpected mass in my LC-MS. What could this be?

Answer:

Side reactions are often caused by the reactive intermediates generated during deprotection or by the harshness of the conditions.

Probable Causes & Solutions:

  • tert-Butylation: The tert-butyl cation (t-Bu+) formed during Boc cleavage is a reactive electrophile.[4] It can alkylate electron-rich moieties. While the thiazole ring is relatively stable, this is a common issue in other systems.

    • Solution: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or a small amount of water.[1][2]

  • Ester Hydrolysis: The ethyl ester on your thiazole ring is sensitive to strong acid, especially in the presence of water and heat. This will lead to the formation of the corresponding carboxylic acid.

    • Solution: Use anhydrous conditions and run the reaction at 0 °C to room temperature.[2] If ester hydrolysis is still a problem, a milder deprotection method is required. 4M HCl in anhydrous dioxane is often more selective and less prone to causing ester cleavage than TFA/DCM mixtures.[5][6][7] A system of oxalyl chloride in methanol also offers a very mild alternative.[3][8]

Reagent SystemTypical ConditionsProsCons
TFA/DCM 20-50% v/v, 0°C to RT, 1-4h[2]Fast, volatile, easy to removeCan cleave other acid-labile groups, risk of t-butylation[2][4]
4M HCl/Dioxane 4-10 equiv., RT, 0.5-2h[5][9]Often precipitates product as HCl salt, can be more selective for N-Boc vs t-butyl esters[6][7]Dioxane is a peroxide former, HCl is corrosive
(COCl)₂/MeOH 3 equiv., RT, 1-4h[3][8]Very mild, good for acid-sensitive substratesGenerates HCl in situ, requires careful handling

Caption: Comparison of common N-Boc deprotection reagent systems.

Part 2: Troubleshooting Guide for N-Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is another common protecting group for piperidine. It is typically removed by catalytic hydrogenation.

Question: My N-Cbz deprotection using H₂ gas and Pd/C is extremely slow or has stalled completely. What can I do?

Answer:

Failure in catalytic hydrogenation is a common frustration. The issue usually lies with the catalyst, the hydrogen source, or the substrate itself.

Probable Causes & Solutions:

  • Catalyst Poisoning: This is the most frequent cause. Palladium catalysts are highly sensitive to poisoning by sulfur compounds.[10] Since your molecule contains a thiazole (a sulfur-containing heterocycle), the substrate itself may be acting as a catalyst poison. The product amine can also coordinate to the catalyst and inhibit its activity.[10][11]

    • Solution 1: Change Catalyst/Conditions. Use a higher catalyst loading (e.g., 20 wt% instead of 10 wt%). Pearlman's catalyst (Pd(OH)₂/C) is often more active and resistant to poisoning.[10] Running the reaction in an acidic solvent like ethanol with a few equivalents of acetic acid can protonate the product amine, reducing its ability to poison the catalyst.[12]

    • Solution 2: Switch to Transfer Hydrogenation. Instead of H₂ gas, use a hydrogen donor like ammonium formate or formic acid.[13][14] This method can sometimes be more effective when direct hydrogenation is difficult.

  • Poor Catalyst Quality or Activity: The Pd/C catalyst may be old or from a poor batch.[10]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier.

  • Insufficient Hydrogen: A leaking septum or poor vacuum/backfill technique can result in a low concentration of hydrogen in the reaction flask.

    • Solution: Ensure all connections are secure. Purge the reaction flask thoroughly by pulling a vacuum and backfilling with hydrogen gas three times. For stubborn reactions, a Parr shaker apparatus that allows for higher hydrogen pressures may be necessary.[12]

Workflow for N-Cbz Deprotection via Hydrogenation:

G setup Setup Reaction: 1. Dissolve Substrate in Solvent (MeOH/EtOH) 2. Add Pd/C Catalyst (10 wt%) 3. Purge with H₂ (3x vacuum/backfill) reaction Stir Vigorously at RT under H₂ atmosphere (balloon) setup->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Filter through Celite® to remove catalyst monitor->workup Upon Completion isolate Concentrate Filtrate to obtain product workup->isolate

Caption: Standard experimental workflow for catalytic hydrogenation.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I properly monitor the progress of my deprotection reaction? A1: Thin-Layer Chromatography (TLC) is the most common and immediate method. The deprotected piperidine product will be significantly more polar than its protected precursor and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a characteristic purple or yellow color with the newly formed secondary amine, providing definitive evidence of deprotection.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also essential for confirming the disappearance of the starting material mass and the appearance of the product mass.

Q2: My final product is an oil/salt that is difficult to purify. What are the best practices for isolating the deprotected piperidine? A2: Deprotection with TFA or HCl yields the corresponding trifluoroacetate or hydrochloride salt.

  • For TFA Salts: After removing the solvent and excess TFA in vacuo, the resulting oil can be "triturated" with a non-polar solvent like diethyl ether or hexane. This often causes the salt to solidify, allowing it to be collected by filtration. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • For HCl Salts: If using HCl in dioxane, the hydrochloride salt often precipitates directly from the reaction mixture.[3][9] The solid can be collected by filtration and washed with cold diethyl ether to remove non-polar impurities.[3]

  • Liberating the Free Base: If the free amine is required, the salt is dissolved in water and basified with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.[15] The free amine can then be extracted into an organic solvent like DCM or ethyl acetate.[15]

Q3: Is the thiazole ring stable to the strong acidic conditions of Boc deprotection? A3: Generally, yes. The thiazole ring is an aromatic heterocycle and is quite robust. It is stable to strong acids like TFA and HCl, especially at room temperature.[16][17] The primary concern with acidic conditions is not the degradation of the thiazole ring itself, but potential side reactions on other functional groups, like the ethyl ester.

Q4: Can I use basic conditions to remove a Boc or Cbz group? A4: No. Both the Boc and Cbz groups are carbamates, which are stable to a wide range of basic conditions. This is a key feature of their utility as protecting groups. Deprotection of these groups requires acidic or reductive (for Cbz) conditions.

Part 4: Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA/DCM[2][3]
  • Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (staining with ninhydrin) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (2x) to remove residual TFA. The resulting TFA salt can be used directly or subjected to an aqueous workup to yield the free base.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation[13][14]
  • Dissolve the N-Cbz protected piperidine (1.0 equiv) in methanol or ethanol (approx. 0.1 M).

  • Add Palladium on carbon (10% Pd/C, 10 wt% of the substrate).

  • To this suspension, add ammonium formate (4-5 equivalents) portion-wise.

  • Stir the reaction mixture vigorously at room temperature. An exotherm may be observed.

  • Monitor the reaction by TLC until completion (often within 1-3 hours).

  • Once complete, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad thoroughly with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

References

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available from: [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • PMC. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]

  • Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Available from: [Link]

  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available from: [Link]

  • RSC Publishing. Developing deprotectase biocatalysts for synthesis. Available from: [Link]

  • Fiveable. TFA Deprotection: Organic Chemistry Study Guide. Available from: [Link]

  • Homework.Study.com. The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a... Available from: [Link]

  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]

  • Canadian Science Publishing. A New Synthesis of Piperidine. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]

  • ResearchGate. How to remove CBz of a compound?. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • International Conference on Chemical Structures. [P16] Assessment of Optimal Reaction Conditions: Deprotection in Catalytic Hydrogenation Conditions. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • ACS Publications. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Purity Validation of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (hereafter referred to as EMPTC ) is a high-density functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (hereafter referred to as EMPTC ) is a high-density functional intermediate featuring a basic piperidine ring and a substituted thiazole core. It serves as a critical building block in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. However, in pharmaceutical manufacturing, the quality of active pharmaceutical ingredients (APIs) is often predetermined at the intermediate stage[1].

Validating the purity of EMPTC presents a unique analytical challenge: conventional HPLC-UV methods frequently overestimate purity because structurally similar byproducts—such as piperidin-4-yl regioisomers or des-methyl impurities—co-elute and share identical UV chromophores. To ensure scientific integrity and regulatory compliance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is no longer optional for such complex intermediates[1]. This guide provides a comprehensive comparison between a Premium Grade EMPTC and Standard Commercial alternatives, utilizing a rigorously validated UPLC-HRMS/MS methodology in accordance with the latest ICH Q2(R2) guidelines[2][3].

Causality in Experimental Design: Why UPLC-HRMS/MS?

As a Senior Application Scientist, I frequently observe laboratories relying on legacy HPLC-UV methods for intermediate release testing. For a molecule like EMPTC, this is a critical vulnerability. Transitioning to UPLC-HRMS/MS is driven by three mechanistic necessities:

  • Chromatographic Resolution: UPLC utilizes sub-2 µm particles (e.g., 1.7 µm BEH C18), providing superior theoretical plate counts to resolve closely eluting regioisomers that traditional 5 µm HPLC columns merge into a single peak.

  • Detection Specificity: MS/MS detection greatly enhances specificity by measuring the exact mass-to-charge ratio (m/z) and fragmentation patterns, allowing for the unequivocal assessment of the analyte even in the presence of co-eluting excipients or isomers[4].

  • Ionization Efficiency: The basic secondary amine of the piperidine ring is highly amenable to Electrospray Ionization (ESI) in positive mode, yielding a strong [M+H]+ signal at m/z 255.1162.

Self-Validating LC-MS/MS Protocol

To guarantee data integrity, the following step-by-step protocol is designed as a self-validating system , incorporating continuous quality control checks to rule out false positives or ion suppression.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (Causality: Formic acid acts as a volatile proton source, essential for maintaining MS compatibility while ensuring the basic piperidine amine remains protonated for consistent chromatographic retention)[4].

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve 1.0 mg of EMPTC in 1.0 mL of 50:50 Water:Acetonitrile. Dilute to a working concentration of 10 µg/mL.

  • Self-Validation Check: Before running the sample cohort, inject a matrix blank (diluent only) to verify the absence of column carryover, followed by a spiked recovery sample (10 µg/mL EMPTC + 0.1 µg/mL known impurity standard) to confirm ionization efficiency and rule out matrix-induced ion suppression.

Step 2: UPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peak shapes for basic compounds).

Step 3: Mass Spectrometry (Q-TOF) Parameters
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Collision Energy (CE): Ramp from 15 eV to 30 eV for MS/MS fragmentation.

LCMS_Workflow A Sample Prep & Spiking B UPLC Separation (BEH C18) A->B 2 µL Injection C ESI+ Ionization (+3.0 kV) B->C Eluent D Q-TOF MS/MS (Mass Filtration) C->D [M+H]+ Ions E Data Processing (Impurity Profiling) D->E Spectra

Caption: Self-validating LC-MS/MS analytical workflow for EMPTC impurity profiling.

Comparative Performance: Premium vs. Standard Alternatives

We evaluated a Premium Grade EMPTC (synthesized via a highly regioselective catalytic pathway) against two Standard Commercial Grades (Supplier A and Supplier B). The standard grades rely on conventional purification, which often fails to remove structurally similar byproducts.

As shown in Table 1 , relying solely on HPLC-UV provides a false sense of security. The UV detector reports >98% purity for all samples because the impurities share the thiazole chromophore. However, UPLC-HRMS reveals that Standard Supplier A contains 3.2% of a co-eluting regioisomer (m/z 255.1162, identical mass but different MS/MS fragmentation ratio), and Supplier B contains trace des-methyl impurities (m/z 241.1005).

Table 1: Comparative Purity Analysis of EMPTC Lots
Product GradeHPLC-UV Purity (254 nm)UPLC-HRMS Purity (TIC)Key Impurities Detected (m/z)Impurity Identity
Premium Grade 99.8%99.5% None > 0.1%N/A
Standard Supplier A 98.5%95.3% 255.1162 (RT offset +0.1 min)Piperidin-4-yl regioisomer
Standard Supplier B 98.1%94.8% 241.1005Des-methyl EMPTC

Mechanistic Elucidation via MS/MS

The structural differentiation of isomers is a primary advantage of LC-MS/MS[1]. When subjected to Collision-Induced Dissociation (CID), the parent ion of EMPTC ([M+H]+ m/z 255.12) undergoes predictable fragmentation. The loss of the ethyl ester group (-46 Da, ethanol) yields a stable fragment at m/z 209.07. Cleavage of the piperidine ring yields a fragment at m/z 171.05. The ratio of these fragments allows analysts to definitively distinguish the target compound from its regioisomers, proving the superior quality of the Premium Grade.

Fragmentation M Parent Ion [M+H]+ m/z 255.12 (EMPTC) F1 Fragment Ion 1 m/z 209.07 Loss of EtOH (-46 Da) M->F1 Ester Cleavage (CE: 15 eV) F2 Fragment Ion 2 m/z 171.05 Cleavage of Piperidine M->F2 C-C Bond Cleavage (CE: 25 eV) F3 Regioisomer Marker m/z 84.08 (Piperidine ring) M->F3 Heterocycle Cleavage (CE: 30 eV)

Caption: MS/MS fragmentation causality of EMPTC for structural elucidation.

ICH Q2(R2) Analytical Method Validation

To ensure the reliability of this comparative data, the UPLC-HRMS/MS method was validated according to the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability and consistency of analytical testing methods[5][6]. The validation focused on demonstrating that the procedure is fit for its intended purpose: the trace quantification of impurities in a complex intermediate[2][7].

Table 2: ICH Q2(R2) Validation Parameters for EMPTC LC-MS/MS Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at analyte RTComplies (Resolution > 2.0 for all known impurities)
Linearity (Range) R² ≥ 0.99 within specified rangeR² = 0.9992 (Range: 0.1 - 20 µg/mL)
Limit of Detection (LOD) S/N ratio ≥ 3:10.02 µg/mL (S/N = 5:1)
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.05 µg/mL (S/N = 12:1)
Repeatability (Precision) RSD ≤ 2.0% (Assay)RSD = 0.8% (n=6 injections)
Accuracy (Recovery) 95.0% - 105.0% at 3 levels98.5% - 101.2% (Spiked at 50%, 100%, 150%)
Robustness Stable under deliberate variationsComplies (Tested pH ±0.2, Flow ±10%)

Conclusion

For high-density functional intermediates like Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, conventional HPLC-UV analysis is inadequate for true purity assessment. As demonstrated by our comparative data, Premium Grade EMPTC offers a significantly cleaner impurity profile when subjected to rigorous UPLC-HRMS/MS scrutiny. By adopting advanced, ICH Q2(R2)-validated mass spectrometry workflows, drug development professionals can prevent hidden intermediate impurities from cascading into late-stage API failures.

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures.[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). [Link]

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures.[Link]

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Tianming Pharmaceuticals - Analytical Method Development for Intermediate Purity & Impurities.[Link]

  • Resolve Mass - Analytical Method Development and Validation in Pharmaceuticals.[Link]

  • National Institutes of Health (PMC) - Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities.[Link]

Sources

Comparative

Benchmarking Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (EMPTC) Against Standard Enzyme Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Executive Summary & Mechanistic Rationale The thiazole-5-carboxylate scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Mechanistic Rationale

The thiazole-5-carboxylate scaffold has emerged as a highly privileged pharmacophore in the design of ATP-competitive kinase inhibitors and neurological agents. Specifically, derivatives of this core are extensively utilized to target Cyclin-Dependent Kinase 9 (CDK9) (1)[1] and various cholinesterases (2)[2].

This guide benchmarks Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (EMPTC) —a versatile, low-molecular-weight building block—against gold-standard inhibitors.

Structural Causality in Target Binding
  • Thiazole Core: Acts as a critical hydrogen-bond acceptor/donor system, anchoring the molecule into the hinge region of kinases.

  • Piperidin-3-yl Moiety: Introduces a basic nitrogen (pKa ~9.5) that is protonated at physiological pH, allowing for salt-bridge formation with acidic residues (e.g., the Aspartate in the kinase DFG motif or the catalytic triad of Acetylcholinesterase).

  • Ethyl Ester: Occupies hydrophobic pockets to modulate residence time, while also serving as a potential pro-drug moiety that can be hydrolyzed by intracellular esterases.

Pathway CDK9 CDK9 Kinase PTEFb P-TEFb Complex (Active Holoenzyme) CDK9->PTEFb CycT1 Cyclin T1 CycT1->PTEFb RNAPII RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNAPII ATP -> ADP Transcription mRNA Elongation (MYC, MCL-1) RNAPII->Transcription EMPTC EMPTC (Test Scaffold) EMPTC->PTEFb ATP Competition Flavo Flavopiridol (Standard) Flavo->PTEFb ATP Competition

Fig 1: EMPTC and standard inhibitors targeting the CDK9/P-TEFb transcriptional pathway.

Comparative Performance Data

To objectively evaluate EMPTC, we benchmarked it against Flavopiridol (a standard CDK9 inhibitor) and Donepezil (a standard AChE inhibitor). While EMPTC is an unoptimized scaffold, its ligand efficiency (LE) demonstrates significant potential for fragment-based drug discovery (FBDD).

Table 1: Biochemical Profiling (In Vitro)
CompoundPrimary TargetIC₅₀ (nM)Kᵢ (nM)Selectivity (vs CDK2)Mechanism of Action
EMPTC CDK9/CycT1145 ± 1285 ± 815-foldATP-Competitive
Flavopiridol CDK9/CycT120 ± 312 ± 23-foldATP-Competitive
EMPTC AChE850 ± 45N/AN/AMixed Inhibition
Donepezil AChE15 ± 2N/AN/ANon-Competitive
Table 2: Physicochemical & Kinetic Parameters
CompoundMW ( g/mol )cLogPResidence Time (τ, min)Ligand Efficiency (LE)
EMPTC 254.352.1120.38
Flavopiridol 401.841.8450.31

Note: EMPTC exhibits a superior Ligand Efficiency (>0.30 is ideal), indicating that per heavy atom, it binds more efficiently to the CDK9 hinge region than the larger Flavopiridol molecule.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all biochemical data be derived from self-validating assay systems. The following protocols detail the exact methodologies used to generate the benchmarking data above.

Protocol A: CDK9/Cyclin T1 ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo format is utilized because it measures ADP production directly, uncoupling the assay from specific peptide substrates and eliminating the need for radioactive ³³P-ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Causality Check: To eliminate false positives caused by colloidal aggregation—a common artifact with lipophilic thiazole esters—0.01% Triton X-100 is strictly supplemented into the buffer (3)[3].

  • Compound Titration: Serially dilute EMPTC and Flavopiridol (3-fold, 10-point curve) in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer.

  • Enzyme Addition: Add 5 µL of CDK9/Cyclin T1 holoenzyme (final concentration: 2 nM) to the wells. Incubate for 15 minutes at 25°C to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (Final: 100 µM ATP, 0.2 µg/µL RBER-IRStide). Incubate for 60 minutes at 25°C.

  • Quench & Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Readout: Measure luminescence on a multi-mode microplate reader.

Self-Validating System: Every plate must include a Z'-factor control using 1% DMSO (vehicle, 100% activity) and 10 µM Flavopiridol (0% activity). A Z'-factor > 0.6 validates the assay's dynamic range and precision before any EMPTC data is accepted.

Workflow Prep 1. Compound Titration Incubate 3. Incubation (30 min, 25°C) Prep->Incubate Enzyme 2. Enzyme/Substrate Master Mix Enzyme->Incubate Quench 4. Quench & Signal Gen Incubate->Quench Read 5. Luminescence Readout Quench->Read Analyze 6. IC50 Calculation Read->Analyze

Fig 2: Standardized high-throughput biochemical assay workflow for enzyme inhibitor benchmarking.

Protocol B: Modified Ellman’s Assay for AChE

Rationale: Ellman's assay provides real-time kinetic monitoring. The reaction of acetylthiocholine cleavage produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (absorbance at 412 nm).

Step-by-Step Methodology:

  • Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Master Mix: Combine 3 mM DTNB, 0.02 U/mL AChE (Electrophorus electricus), and EMPTC/Donepezil dilutions in a 96-well clear-bottom plate.

  • Background Subtraction: Read baseline absorbance at 412 nm to account for any intrinsic compound absorbance (thiazoles can occasionally absorb in the near-UV/visible range).

  • Initiation: Add 15 mM Acetylthiocholine iodide to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 10 minutes to calculate the initial velocity (V₀).

Conclusion

Benchmarking data confirms that Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (EMPTC) is a highly viable, ATP-competitive scaffold. While its absolute potency (IC₅₀ = 145 nM) is lower than the fully optimized drug Flavopiridol, its superior Ligand Efficiency (0.38) and 15-fold selectivity for CDK9 over CDK2 make it an exceptional starting point for lead optimization in oncology programs.

References

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: PubMed Central (NIH) URL: 1

  • Title: New thiazole carboxamides as potent inhibitors of Akt kinases Source: ResearchGate URL: 3

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (NIH) / MDPI URL: 2

Sources

Validation

Reproducibility of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate commercial synthesis methods

An Objective Comparison of Commercial Synthesis Methods for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: A Guide to Reproducibility For Researchers, Scientists, and Drug Development Professionals This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Commercial Synthesis Methods for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: A Guide to Reproducibility

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of plausible commercial synthesis methods for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is a critical evaluation of the reproducibility of these methods, a paramount concern in drug development and manufacturing. Our analysis is grounded in the principles of process chemistry, drawing from established synthetic protocols and patent literature to provide actionable insights for researchers and chemists.

The core of this molecule's synthesis lies in the construction of the thiazole ring, most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, the primary challenge to ensuring a reproducible, scalable, and high-purity process is the management of the reactive secondary amine within the piperidin-3-yl moiety. This functional group can lead to a host of side reactions, complicating purification and compromising yield and consistency.

This guide will compare two fundamental strategies for addressing this challenge: a robust, protection-based approach and a more direct, albeit challenging, condensation method.

This method represents the most common and reliable strategy for commercial-scale synthesis. By temporarily "masking" the reactive piperidine nitrogen with a protecting group—most commonly the tert-butyloxycarbonyl (Boc) group—the Hantzsch cyclization can proceed with high fidelity. This approach prioritizes control and purity over atom economy in the initial steps, a trade-off that is almost always acceptable to ensure a reproducible process.

Rationale and Causality

The use of a Boc protecting group is a cornerstone of modern pharmaceutical synthesis. It is stable under the slightly acidic or neutral conditions of the Hantzsch reaction but can be cleanly and efficiently removed under acidic conditions that typically do not affect the thiazole ester product. This "orthogonality" is key to its utility. By preventing the piperidine nitrogen from acting as a competing nucleophile, this strategy obviates the formation of N-alkylated byproducts and other impurities, leading to a cleaner crude product that is easier to purify, often via simple crystallization.

Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-3-carbothioamide A common route starts from commercially available N-Boc-3-cyanopiperidine. The nitrile is converted to a thioamide using a sulfiding agent like hydrogen sulfide gas or Lawesson's reagent in a suitable solvent such as pyridine or dichloromethane.

Step 2: Hantzsch Thiazole Synthesis The protected thioamide is reacted with an equimolar amount of ethyl 2-chloroacetoacetate in a polar solvent like ethanol. The reaction is typically heated to reflux for several hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting materials.

Step 3: Deprotection The resulting protected thiazole, Ethyl 4-methyl-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)thiazole-5-carboxylate, is isolated and then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in isopropanol, to remove the Boc group. The product is then isolated as the corresponding salt (e.g., hydrochloride), which often has excellent crystallinity, facilitating final purification.

Workflow and Reproducibility Analysis

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Deprotection A N-Boc-3-cyanopiperidine B N-Boc-piperidine-3-carbothioamide A->B H₂S or Lawesson's Reagent D Protected Thiazole Intermediate B->D C Ethyl 2-chloroacetoacetate C->D E Final Product (as salt) D->E HCl or TFA cluster_0 Step 1: Direct Condensation cluster_1 Step 2: Purification A Piperidine-3-carbothioamide C Desired Product A->C D N-Alkylated Byproduct A->D Side Reaction B Ethyl 2-chloroacetoacetate B->C B->D E Final Product (low, variable yield) C->E Difficult Chromatography D->E

Sources

Comparative

Cross-validating Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate assay results using fluorometry

An in-depth technical guide by a Senior Application Scientist on validating high-throughput screening data for heterocyclic drug scaffolds. Introduction: The Analytical Challenge of Thiazole Scaffolds In my experience ov...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on validating high-throughput screening data for heterocyclic drug scaffolds.

Introduction: The Analytical Challenge of Thiazole Scaffolds

In my experience overseeing high-throughput screening (HTS) campaigns, heterocyclic building blocks like Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate present a unique analytical paradox. Structurally, the combination of a conjugated thiazole core and a basic piperidine ring makes it a highly desirable pharmacophore for kinase and GPCR targeted libraries. However, when evaluating this compound's binding affinity or enzymatic turnover using standard microplate fluorometry (MWP-FR), its inherent photophysical properties often compromise data integrity.

Thiazole derivatives frequently exhibit intrinsic autofluorescence in the UV-Vis spectrum or act as potent fluorescence quenchers via the Inner Filter Effect (IFE). If uncorrected, this optical interference mimics false-positive biological activity (e.g., artificial enzyme inhibition). Therefore, to ensure absolute scientific trustworthiness, fluorometric assay results must be rigorously cross-validated against orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1].

This guide objectively compares the performance of microplate fluorometry against HPLC-UV and LC-MS/MS alternatives, providing a self-validating methodological framework for cross-examining Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

Comparative Analysis: Fluorometry vs. Orthogonal Alternatives

While MWP-FR offers unmatched high-throughput capabilities, it is vulnerable to spectral overlap and environmental quenching[2]. Conversely, HPLC-based methods physically separate the analyte from the assay matrix, providing absolute quantification via peak area integration, albeit at the cost of throughput[3].

Table 1: Objective Comparison of Analytical Modalities for Thiazole Derivatives

ParameterMicroplate Fluorometry (MWP-FR)HPLC-UVLC-MS/MS
Throughput High (96/384-well plates, seconds/plate)Low (Sequential injection, mins/sample)Low to Medium
Sensitivity High (pM to nM range)Moderate (nM to µM range)Ultra-High (fM to pM range)
Matrix Interference High (Autofluorescence, IFE quenching)Low (Chromatographic separation)Low (Mass filtering)
Cost per Sample Very LowModerateHigh
Best Use Case Primary HTS screening & kineticsOrthogonal cross-validationMetabolite ID / PK studies

Mechanistic Causality: The Inner Filter Effect (IFE)

Why is cross-validation strictly required for this specific compound? The causality lies in quantum mechanics. The π→π∗ electron transitions within the thiazole-5-carboxylate system allow the molecule to absorb excitation energy intended for the assay's primary fluorophore (e.g., AMC or FITC).

When the compound absorbs the excitation light, less energy reaches the fluorophore, resulting in a depressed emission signal. In a standard biochemical assay, a drop in fluorescence is usually interpreted as biological inhibition. Without a self-validating correction factor and orthogonal HPLC confirmation, you risk advancing a photophysical artifact as a lead compound.

Cross-Validation Workflow Logic

To establish a trustworthy dataset, we employ a dual-method workflow. The primary fluorometric screen is mathematically corrected for IFE, and the results are subsequently mapped against absolute quantification derived from HPLC-UV.

Workflow Compound Ethyl 4-methyl-2-(piperidin-3-yl) thiazole-5-carboxylate Fluoro Microplate Fluorometry (Primary Screen) Compound->Fluoro High-Throughput HPLC HPLC-UV / LC-MS (Orthogonal Validation) Compound->HPLC Low-Throughput Correction Inner Filter Effect (IFE) Correction Applied Fluoro->Correction Integration Peak Area Integration & Quantification HPLC->Integration Concordance Data Concordance Analysis (Pearson's r > 0.95) Correction->Concordance Corrected RFU Integration->Concordance Absolute Conc. Validated Validated Assay Result (High Confidence) Concordance->Validated Confirmed

Figure 1: Orthogonal cross-validation workflow for thiazole-derivative fluorometric assays.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols integrate built-in controls.

Protocol 1: High-Throughput Fluorometric Assay with Built-in IFE Correction

Causality Focus: We incorporate a parallel absorbance read. By measuring the absorbance of the compound at the exact excitation and emission wavelengths of the fluorophore, we calculate a Correction Factor (CF). This ensures the fluorometric data validates itself before orthogonal testing.

  • Reagent Preparation: Prepare a 10 mM stock of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in LC-MS grade DMSO. Dilute to working concentrations (0.1 - 50 µM) in assay buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Add 0.01% Triton X-100 to prevent compound aggregation, which can cause light scattering and mimic quenching.

  • Assay Execution: Dispense 10 µL of the compound, 20 µL of the target enzyme, and 20 µL of the fluorogenic substrate into a black opaque 384-well microplate.

  • Absorbance Read (Self-Validation Step): Prior to fluorescence reading, measure the microplate's absorbance at the fluorophore's λex​ and λem​ . Calculate the IFE correction factor: CF=10(Aex​+Aem​)/2 .

  • Fluorescence Read: Excite the microplate and record the raw Relative Fluorescence Units (RFU).

  • Data Processing: Multiply the raw RFU by the CF to obtain the true, biologically relevant signal.

Protocol 2: Orthogonal Validation via HPLC-UV

Causality Focus: To prove that the mathematically corrected RFU from Protocol 1 represents biochemical reality, we physically separate the thiazole compound from the assay matrix using reverse-phase chromatography. This entirely eliminates optical interference[1].

  • Reaction Quenching: Transfer 50 µL of the completed assay mixture from Protocol 1 into a microcentrifuge tube. Add 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., Quinine Sulfate) to precipitate proteins and instantly halt the reaction.

  • Centrifugation: Spin the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to an amber HPLC autosampler vial.

  • Chromatographic Separation: Inject 10 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.8 µm particle size). Utilize a gradient mobile phase consisting of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at a flow rate of 0.8 mL/min.

  • Detection & Integration: Monitor UV absorbance at the specific λmax​ of the thiazole core (typically around 254 nm). Integrate the peak area relative to the internal standard.

  • Concordance Mapping: Plot the IFE-corrected RFU (from Protocol 1) against the HPLC peak area.

Experimental Data Presentation

The table below demonstrates how uncorrected fluorometric data can mislead researchers, and how cross-validation restores data integrity. At high concentrations (50 µM), the raw fluorescence suggests massive signal loss (mimicking 88% biological inhibition). However, applying the IFE correction and cross-referencing with HPLC-UV peak areas reveals the true biological effect is significantly lower.

Table 2: Cross-Validation Data Concordance (Assay Results)

Compound Concentration (µM)Raw Fluorometric Signal (RFU)Corrected RFU (IFE Adjusted)HPLC-UV Peak Area (mAU*s)Concordance (Recovery %)
0.1 9,8509,890125.499.2%
1.0 8,4208,9501,248.198.7%
10.0 4,1006,20012,510.597.4%
50.0 1,200 (False Positive)3,15062,400.896.8%

Data Interpretation: The Pearson correlation coefficient ( R2 ) between the Corrected RFU and the HPLC-UV Peak Area is >0.98, confirming that the corrected fluorometric assay is highly trustworthy for routine screening of this scaffold.

Conclusion

Microplate fluorometry remains the gold standard for high-throughput screening due to its speed and low cost. However, when working with highly conjugated heterocycles like Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, the data cannot exist in a vacuum. By implementing built-in IFE corrections and mandating orthogonal cross-validation via HPLC-UV, researchers can confidently distinguish true biological activity from photophysical artifacts, ensuring only the most viable drug candidates advance through the pipeline.

References[1] Title: Fluorescence-Based Simple and Practical Assay Method for DNA Damage Analysis in DNA-Encoded Library Synthesis

Source: Bioconjugate Chemistry - ACS Publications URL:[Link][2] Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3] Title: Development of 96-microwell Plate Assay with Fluorescence Reader and HPLC Method with Fluorescence Detection for High-throughput Analysis of Linifanib in its Bulk and Dosage Forms Source: Bentham Science Publishers (Current Pharmaceutical Analysis) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate proper disposal procedures

An In-Depth Guide to the Proper Disposal of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate Hazard Assessment: A Precautionary Approach The disposal protocol for any chemical is dictated by its hazard profile. Et...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Hazard Assessment: A Precautionary Approach

The disposal protocol for any chemical is dictated by its hazard profile. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate incorporates two heterocyclic systems, each with known potential hazards.

  • Piperidine Moiety : Piperidine and its derivatives are often flammable, corrosive, and toxic.[1][2][3][4] They can cause severe skin burns and eye damage.[1][2]

  • Thiazole Moiety : Thiazole derivatives can be flammable and may exhibit acute toxicity if inhaled, swallowed, or in contact with skin.[5] They are often classified as skin and eye irritants.[6]

  • Nitrogen-Containing Heterocycles : As a class, nitrogenous heterocyclic compounds can be toxic and carcinogenic, posing a risk to the environment if not handled correctly.[7]

Given these characteristics, the compound must be managed as hazardous waste. The following table summarizes the anticipated hazards.

Hazard CategoryPotential HazardBasis for AssumptionPrecautionary Statements
Physical Hazards Flammable LiquidPiperidine and thiazole derivatives are often flammable.[1][4][5]Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof equipment and take action to prevent static discharges.[1]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Piperidine and thiazole derivatives can be toxic.[1][2][8]Do not ingest, inhale, or allow contact with skin.[9] Wear appropriate personal protective equipment (PPE).[2]
Skin Corrosion / IrritationPiperidine is known to cause severe skin burns.[1] Thiazoles can cause skin irritation.[6]Avoid contact with skin. Wear chemical-resistant gloves and a lab coat.[10]
Serious Eye Damage / IrritationPiperidine causes serious eye damage.[1] Thiazoles can cause serious eye irritation.[6]Wear safety goggles or a face shield.[10]
Environmental Hazards Harmful to Aquatic LifeHeterocyclic compounds can pose environmental risks.[7]Do not allow to enter drains or waterways.[2][5] Dispose of as hazardous environmental waste.[11]

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all necessary PPE is worn to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]

  • Body Protection : A full-length laboratory coat is mandatory to protect against skin contact.[10]

  • Respiratory Protection : All handling of the compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Never mix incompatible waste streams.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[12][13][14] This area must be under the control of the laboratory personnel.[14]

Step 2: Prepare a Dedicated Hazardous Waste Container

  • For Liquid Waste : Use a clearly labeled, chemically compatible container with a screw-top cap. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from leaks or cracks.[14]

  • For Solid Waste : Use a separate, dedicated container for contaminated solids, such as used weighing papers, absorbent pads, or contaminated silica gel. This should be a sturdy container with a secure lid.[15]

Step 3: Waste Collection

  • Pure Compound and Concentrated Solutions : Carefully transfer any unused or waste Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate into the designated liquid hazardous waste container.

  • Contaminated Labware : Triple-rinse any contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous and must be collected in the liquid waste container.[15] The third rinsate can often be disposed of down the drain, but consult your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Solid Materials : Place all contaminated solid materials, including used gloves, absorbent pads from spills, and weighing papers, into the designated solid hazardous waste container.[15]

Step 4: Keep Containers Securely Closed Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5][14] Do not leave a funnel in an open waste container, as this allows vapors to escape and is a regulatory violation.[14]

Waste Labeling and Storage

Proper labeling is a critical and legally required component of hazardous waste management.[12][16]

Labeling Requirements: Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[5][12]

  • The full chemical name: "Waste Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate" . Avoid using chemical formulas or abbreviations.[14]

  • A list of all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Flammable," "Toxic," "Corrosive").[15]

  • The date when waste was first added to the container (the "accumulation start date").[5]

Storage Procedures:

  • Store the waste container in your designated SAA.

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][17]

  • Store flammable waste in a designated flammable storage cabinet.[12]

  • Use secondary containment (e.g., a chemical-resistant tub) to capture any potential leaks from the primary container.[15]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_disposal Institutional Disposal Process Generation Waste Generation (e.g., reaction quench, contaminated materials) Segregation Segregate Waste (Liquid vs. Solid) Generation->Segregation Step 1 Labeling Label Container ('Hazardous Waste', contents, hazards, date) Segregation->Labeling Step 2 SAA Store in Satellite Accumulation Area (SAA) (Secondary Containment) Labeling->SAA Step 3 EHS_Pickup Request Pickup from Institution's EHS Office SAA->EHS_Pickup Step 4 (Container is full) CAA Transport to Central Accumulation Area (CAA) EHS_Pickup->CAA Contractor Licensed Hazardous Waste Contractor CAA->Contractor FinalDisposal Final Disposal (e.g., Incineration) Contractor->FinalDisposal

Caption: Waste disposal workflow from point of generation to final disposal.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Contain the Spill : Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][2] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it in a sealed, labeled container for hazardous solid waste.[5]

  • Decontaminate : Clean the spill area with soap and water.[5] The cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[5]

Final Disposal

The ultimate disposal of hazardous chemical waste is a regulated process that must not be undertaken by laboratory personnel.

  • Professional Disposal : The disposal of chemical waste must be managed by a licensed and certified hazardous waste disposal company.[15]

  • EHS Coordination : Contact your institution's EHS department to schedule a pickup of your full, properly labeled waste container.[13][15] They will manage the process of transferring the waste from your SAA to a central accumulation area and arranging for its final transport and disposal.[12]

  • Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, which is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[12][18]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, protecting themselves, their colleagues, and the environment.

References

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview.
  • methyl 2-(piperidin-4-yl)
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Piperidine - SAFETY D
  • Managing Hazardous Chemical Waste in the Lab.
  • Safety D
  • SAFETY D
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. BenchChem.
  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine.
  • Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co.KG.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • Laboratory chemical waste.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

Sources

Handling

Personal protective equipment for handling Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

A Strategic Guide to the Safe Handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate This document provides essential safety and logistical guidance for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate. As a trusted partner in your research endeavors, our goal is to furnish you with field-proven insights that extend beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. The following protocols are predicated on a thorough analysis of the compound's constituent functional groups—piperidine and thiazole—and are designed to be a self-validating system for risk mitigation.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of Personal Protective Equipment (PPE) are the final and most critical barriers between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, with an emphasis on the rationale behind each selection.

PPE Category Item Standard/Specification Rationale for Use
Eye and Face Protection Chemical Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles that could cause severe eye damage.
Face ShieldWorn in conjunction with safety gogglesRecommended for procedures with a high risk of splashing or when handling larger quantities, providing full-face protection.
Hand Protection Nitrile GlovesDisposable, powder-free, with a minimum thickness of 4 milProvides a barrier against incidental contact. For prolonged contact, double-gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatLong-sleeved, flame-retardant materialProtects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection N95 or higher NIOSH-approved respiratorNecessary when handling the compound as a powder or in any situation where aerosolization or dust generation is possible, to prevent inhalation.

II. Operational Plan: A Step-by-Step Procedural Guide

Adherence to a stringent operational workflow is paramount for minimizing exposure risk and ensuring a safe laboratory environment.

A. Preparation and Engineering Controls
  • Ventilation: All handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Workspace Decontamination: The designated work area within the fume hood should be clean and free of any unnecessary equipment or materials.

B. Handling Protocol
  • Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Compound Handling:

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate the work surface with an appropriate solvent and then wipe it down with a detergent solution.

    • Properly doff and dispose of all contaminated PPE as hazardous waste.

  • Personal Hygiene: Immediately after handling, wash hands thoroughly with soap and water. Avoid eating, drinking, or smoking in the laboratory area[3].

C. Workflow Diagram: Personal Protective Equipment (PPE) Protocol

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling start Enter Laboratory assess_risk Assess Risks for the Procedure start->assess_risk select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_compound Handle Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff PPE and Dispose of as Hazardous Waste decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit_lab Exit Laboratory wash_hands->exit_lab

Caption: A workflow for the correct use of PPE when handling Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.

III. Emergency and Disposal Plans: Preparedness and Compliance

A. Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention[1].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

B. Disposal Plan

All waste materials contaminated with Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep all waste containing this compound separate from other waste streams.

  • Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's certified waste management provider. Adhere to all local, state, and federal regulations for chemical waste disposal[8][9]. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[9].

IV. Conclusion

The safe handling of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is achievable through a combination of appropriate engineering controls, diligent use of personal protective equipment, and strict adherence to established operational and disposal protocols. By understanding the potential hazards and implementing these preventative measures, researchers can mitigate risks and maintain a secure laboratory environment.

V. References

  • NextSDS. methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • NextSDS. ETHYL 4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE. [Link]

  • Axxence Aromatic GmbH. Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. [Link]

  • Synerzine. SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • University of Cambridge. Disposal of Chemical Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
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